Irindalone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMYXPEZSUOCU-XZOQPEGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242274 | |
| Record name | Irindalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96478-43-2 | |
| Record name | Irindalone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irindalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRINDALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Irindalone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irindalone (Lu 21-098) is a potent and selective serotonin 5-HT2 receptor antagonist.[1] Its pharmacological activity is primarily characterized by the competitive inhibition of 5-HT2 receptors, with a significantly weaker antagonistic effect on α1-adrenergic receptors.[1][2] Developed as a potential antihypertensive agent, its mechanism of action is centered on the blockade of serotonin-mediated vasoconstriction.[3] This document provides an in-depth overview of the molecular and functional pharmacology of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: 5-HT2 Receptor Antagonism
This compound's principal mechanism of action is the competitive antagonism of the 5-HT2 receptor. This has been demonstrated in both in vitro receptor binding assays and functional tissue studies. The 5-HT2 receptor family, particularly the 5-HT2A subtype, is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a well-defined intracellular signaling cascade.
Receptor Binding Profile
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5-HT2 Receptors: this compound is a potent competitive inhibitor of 5-HT2 receptors. Its affinity is comparable to, though slightly less than, the well-characterized 5-HT2 antagonist, ketanserin. Receptor binding has been demonstrated using [3H]-ketanserin as the radioligand.
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α1-Adrenergic Receptors: this compound exhibits a significantly lower affinity for α1-adrenoceptors. Functional studies in pithed rats have shown that its antagonistic effect against the α1-adrenoceptor agonist phenylephrine is 173 times weaker than its effect against serotonin.
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Other Receptors and Transporters: this compound has negligible affinity for α2-adrenoceptors and muscarinic cholinergic receptors. Furthermore, it does not inhibit the uptake of norepinephrine, dopamine, or serotonin.
Downstream Signaling Pathway Inhibition
By blocking the 5-HT2A receptor, this compound prevents the activation of the Gq/11 protein. This, in turn, inhibits the subsequent activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The inhibition of IP3 and DAG formation prevents the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. The overall effect is a blockade of the downstream cellular responses typically triggered by serotonin, such as smooth muscle contraction.
Quantitative Data
Due to the limited availability of published primary data, specific binding affinities (Ki) and functional potencies (pA2 or IC50) for this compound are not reported here. The following table summarizes the known quantitative and qualitative pharmacological data.
| Target | Test System | Parameter | Value/Description | Reference |
| 5-HT2 Receptor | Rabbit Pulmonary Artery | Functional Antagonism | Potent competitive inhibitor of 5-HT-induced contractions. | |
| Rat Thoracic Aorta | Functional Antagonism | More potent than ketanserin in inhibiting serotonin-induced contractions. | ||
| Receptor Binding Assay | Binding Affinity | Competitive inhibitor, profile resembles ketanserin. | ||
| α1-Adrenoceptor | Pithed Rat | Functional Antagonism | 173 times weaker than its 5-HT2 antagonistic effect against phenylephrine-induced pressor response. | |
| Receptor Binding Assay | Binding Affinity | Lower affinity compared to 5-HT2 receptors. | ||
| α2-Adrenoceptor | Receptor Binding Assay | Binding Affinity | Negligible affinity. | |
| Muscarinic Receptor | Receptor Binding Assay | Binding Affinity | Negligible affinity. | |
| Monoamine Transporters | Neurotransmitter Uptake Assay | Inhibition | No inhibition of norepinephrine, dopamine, or serotonin uptake. |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on established in vitro pharmacological assays.
Radioligand Binding Assay (Hypothetical Protocol based on cited literature)
This assay is used to determine the binding affinity of this compound for the 5-HT2 receptor.
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Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2 receptor.
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Materials:
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Radioligand: [3H]-ketanserin.
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Tissue Preparation: Membranes from a tissue source rich in 5-HT2 receptors (e.g., rat frontal cortex).
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Test Compound: this compound (Lu 21-098) at various concentrations.
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Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2 antagonist (e.g., unlabeled ketanserin or spiperone).
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Assay Buffer: Tris-HCl buffer with appropriate ions.
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Filtration Apparatus: Glass fiber filters and a cell harvester.
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Scintillation Counter.
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Methodology:
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Incubation: Tissue membranes are incubated with a fixed concentration of [3H]-ketanserin and varying concentrations of this compound. A parallel set of tubes containing a saturating concentration of a non-labeled antagonist is used to determine non-specific binding.
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Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
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Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]-ketanserin (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
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References
Irindalone: A Technical Overview of its 5-HT2A Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irindalone, also known as Lu 21-098, is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2][3] Developed by Lundbeck A/S, this compound belongs to the piperazine class of molecules and has been characterized for its potential therapeutic applications, including its antihypertensive effects.[2][4] Its pharmacological profile, marked by a high affinity for the 5-HT2A receptor and lower affinity for other monoaminergic receptors, has made it a subject of interest in neuroscience and pharmacology research. This technical guide provides an in-depth overview of the 5-HT2A receptor antagonist properties of this compound, including its binding affinity and functional potency, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Pharmacological Data
The antagonist properties of this compound at the 5-HT2A receptor and its selectivity over other receptors have been quantified through various in vitro assays. The following tables summarize the key pharmacological data for this compound.
| Compound | Assay Type | Receptor | Value | Reference |
| This compound (Lu 21-098) | Functional Antagonism | 5-HT2 | IC50: 3.4 nM |
Table 1: Functional Potency of this compound
| Receptor | Relative Affinity | Reference |
| α1-adrenoceptor | ~10-fold lower than 5-HT2 | |
| Histamine-H1 receptor | Lower than 5-HT2 | |
| α2-adrenoceptor | Negligible | |
| Muscarinic cholinergic receptor | Negligible |
Table 2: Receptor Selectivity Profile of this compound
Signaling Pathways and Experimental Workflows
The interaction of this compound with the 5-HT2A receptor modulates specific intracellular signaling cascades. The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general workflow for screening 5-HT2A receptor antagonists.
Canonical 5-HT2A Receptor Signaling Pathway
General Experimental Workflow for 5-HT2A Antagonist Screening
Experimental Protocols
The characterization of this compound's 5-HT2A receptor antagonist properties involves standard pharmacological assays. Below are detailed methodologies for two key types of experiments: radioligand binding assays and in vitro functional assays.
5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.
Materials:
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Receptor Source: Membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
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Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A receptor antagonist.
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Test Compound: this compound (Lu 21-098).
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Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
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Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts.
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Instrumentation: Scintillation counter.
Protocol:
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Membrane Preparation:
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Culture cells expressing the 5-HT2A receptor to a high density.
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Harvest the cells and homogenize them in ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
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Binding Assay:
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In a 96-well plate, add the cell membrane preparation to each well.
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Add increasing concentrations of this compound to the appropriate wells.
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For the determination of total binding, add only the assay buffer.
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For the determination of non-specific binding, add a high concentration of unlabeled ketanserin.
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Add a fixed concentration of [3H]Ketanserin to all wells.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Filtration and Counting:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
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Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the log concentration of this compound.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vitro Functional Assay: Calcium Flux Measurement
Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated intracellular calcium mobilization.
Materials:
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Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
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Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.
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Test Compound: this compound (Lu 21-098).
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Agonist: Serotonin (5-HT).
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Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
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Instrumentation: A fluorescence plate reader capable of kinetic reads.
Protocol:
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Cell Plating:
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Plate the 5-HT2A receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture them until they form a confluent monolayer.
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Dye Loading:
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Prepare a loading solution of the calcium-sensitive fluorescent dye in the assay buffer.
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Remove the culture medium from the cells and add the dye loading solution.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
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Compound Incubation:
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Wash the cells with the assay buffer to remove any excess dye.
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Add different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
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Agonist Stimulation and Fluorescence Measurement:
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Place the plate in the fluorescence plate reader.
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Initiate the kinetic read to establish a baseline fluorescence.
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Add a pre-determined concentration of serotonin (typically the EC80) to the wells to stimulate the 5-HT2A receptors.
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Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
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Data Analysis:
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Determine the peak fluorescence response for each well.
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Normalize the data to the response elicited by the agonist in the absence of the antagonist.
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Plot the normalized response as a function of the log concentration of this compound.
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Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
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Conclusion
This compound is a well-characterized 5-HT2A receptor antagonist with high potency. Its selectivity for the 5-HT2A receptor over other monoaminergic receptors suggests a favorable pharmacological profile for therapeutic applications targeting this receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-HT2A receptor modulators. The understanding of its interaction with the 5-HT2A signaling pathway is crucial for elucidating its mechanism of action and potential clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antihypertensive activity in a series of 1-piperazino-3-phenylindans with potent 5-HT2-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Irindalone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irindalone is a potent and selective serotonin 5-HT2A receptor antagonist that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, actionable data and methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided. Furthermore, this guide includes mandatory visualizations of the synthesis pathway created using Graphviz (DOT language) to facilitate a clear understanding of the chemical transformations.
Chemical Structure of this compound
This compound, also known by its developmental code name Lu 21-098, is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. The active enantiomer is (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1-piperazinyl]ethyl]-2-imidazolidinone[1][2].
IUPAC Name: (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one[3]
Molecular Formula: C24H29FN4O[3]
Molecular Weight: 408.52 g/mol [3]
CAS Registry Number: 96478-43-2
The structure of this compound consists of a central indane core, substituted with a 4-fluorophenyl group at the 3-position. A piperazine ring is attached to the 1-position of the indane, which is further functionalized with an ethyl-imidazolidinone moiety. The specific (1R,3S) stereoconfiguration is essential for its high affinity and selectivity for the 5-HT2A receptor.
Synthesis Pathway of this compound
The synthesis of this compound has been described by Bøgesø, K. P., et al., in the Journal of Medicinal Chemistry. The pathway involves the preparation of a key intermediate, trans-1-amino-3-(4-fluorophenyl)indane, followed by a series of reactions to build the final molecule. The synthesis is designed to produce the desired trans stereoisomer, which is then resolved to isolate the active (1R,3S)-enantiomer.
Synthesis of the Indane Core Intermediate
The synthesis commences with the formation of the indanone precursor, which is then converted to the corresponding indanamine.
Step 1: Synthesis of 3-(4-Fluorophenyl)-1-indanone
This step typically involves a Friedel-Crafts reaction or a similar cyclization method to form the five-membered ring of the indanone.
Step 2: Formation of the Oxime and Reduction
The indanone is converted to its oxime, which is subsequently reduced to yield the corresponding amine. This reduction step is crucial as it establishes the trans stereochemistry of the substituents on the indane ring.
Assembly of the Final Molecule
The prepared trans-1-amino-3-(4-fluorophenyl)indane is then elaborated to introduce the piperazine and imidazolidinone moieties.
Step 3: Alkylation of Piperazine
The indanamine is reacted with a suitable piperazine derivative, typically involving a nucleophilic substitution reaction.
Step 4: Introduction of the Imidazolidinone Moiety
The piperazine-substituted indane is then reacted with a reagent containing the ethyl-imidazolidinone side chain to afford the racemic trans-Irindalone.
Step 5: Resolution of Enantiomers
The final and critical step is the resolution of the racemic mixture to isolate the pharmacologically active (+)-(1R,3S)-enantiomer, this compound. This is typically achieved through diastereomeric salt formation with a chiral acid.
Below is a DOT language script that visualizes the general synthesis pathway of this compound.
Caption: General Synthesis Pathway of this compound.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound, based on the general procedures described for analogous compounds.
Protocol for the Synthesis of trans-1-Amino-3-(4-fluorophenyl)indane
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Oxime Formation: 3-(4-Fluorophenyl)-1-indanone is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is heated at reflux for a specified period. After cooling, the product is isolated by filtration.
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Reduction: The dried oxime is dissolved in a suitable solvent (e.g., acetic acid). A reducing agent, such as zinc dust, is added portion-wise while maintaining the temperature. The reaction mixture is then worked up by basification and extraction to yield the crude amine. The product is purified by crystallization to obtain the trans isomer.
Protocol for the Synthesis of rac-trans-Irindalone
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Alkylation with 1-(2-Chloroethyl)piperazine: trans-1-Amino-3-(4-fluorophenyl)indane and 1-(2-chloroethyl)piperazine are dissolved in a high-boiling point solvent (e.g., chlorobenzene) in the presence of a base (e.g., potassium carbonate). The mixture is heated at reflux. After completion, the reaction is worked up by extraction and purified by column chromatography.
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Alkylation with 1-(2-Chloroethyl)-2-imidazolidinone: The resulting piperazine derivative is then reacted with 1-(2-chloroethyl)-2-imidazolidinone in a similar manner, using a suitable solvent and base, to yield the final racemic product.
Protocol for the Resolution of Enantiomers
The racemic trans-Irindalone is dissolved in a suitable solvent (e.g., ethanol). A solution of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent is added. The mixture is allowed to crystallize. The diastereomeric salt of the desired (+)-(1R,3S)-enantiomer is collected by filtration. The free base, this compound, is then liberated by treatment with a base.
Quantitative Data
The following table summarizes typical quantitative data that might be expected for the synthesis of this compound, based on reported syntheses of similar compounds.
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| Indanone Formation | 3-(4-Fluorophenyl)propanoic acid | 3-(4-Fluorophenyl)-1-indanone | 75-85 | >95 | NMR, LC-MS |
| Oxime Formation | 3-(4-Fluorophenyl)-1-indanone, Hydroxylamine | 3-(4-Fluorophenyl)-1-indanone Oxime | 80-90 | >98 | NMR, Melting Point |
| Reduction to Amine | 3-(4-Fluorophenyl)-1-indanone Oxime, Reducing Agent | trans-1-Amino-3-(4-fluorophenyl)indane | 60-70 | >99 (trans) | NMR, Chiral HPLC |
| Final Assembly and Resolution | trans-1-Amino-3-(4-fluorophenyl)indane, Piperazine and Imidazolidinone derivatives | (+)-(1R,3S)-Irindalone | 30-40 (overall) | >99.5 | Chiral HPLC, NMR, Mass Spec |
Signaling Pathway and Experimental Workflow
This compound exerts its pharmacological effects by acting as a selective antagonist at the serotonin 5-HT2A receptor. The binding of serotonin to this G-protein coupled receptor (GPCR) typically activates the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound blocks this signaling cascade by competitively inhibiting the binding of serotonin to the receptor.
The following DOT script visualizes the simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.
Caption: 5-HT2A Receptor Signaling and this compound's Mechanism.
An experimental workflow for evaluating the efficacy of a synthesized batch of this compound would typically involve in vitro and in vivo assays.
References
Irindalone (LU 21-098): A Technical Overview of a Novel 5-HT2 Receptor Antagonist
Foreword: This document provides a comprehensive technical overview of the discovery, history, and pharmacological profile of Irindalone (LU 21-098), a potent serotonin 5-HT2 receptor antagonist. Developed by the Danish pharmaceutical company Lundbeck A/S, this compound emerged from a series of 1-piperazino-3-phenylindans investigated for their potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, preclinical findings, and the experimental methodologies employed in its evaluation.
Discovery and Development History
This compound (LU 21-098) was synthesized as part of a research program at Lundbeck aimed at developing novel compounds with selective activity at serotonin receptors. The parent series of trans-1-piperazino-3-phenylindans was initially explored for neuroleptic properties. However, strategic structural modifications led to the identification of compounds with a pronounced peripheral 5-hydroxytryptamine (5-HT)2 antagonistic profile[1].
The primary therapeutic indication explored for this compound was hypertension[1][2]. The rationale was based on the understanding that serotonin, acting on 5-HT2 receptors on vascular smooth muscle, contributes to vasoconstriction and the pathophysiology of hypertension. By blocking these receptors, this compound was expected to induce vasodilation and consequently lower blood pressure.
Preclinical studies demonstrated that this compound possessed potent antihypertensive activity in spontaneously hypertensive rats (SHR)[1][3]. Its pharmacological profile was found to be similar to the established 5-HT2 antagonist, ketanserin. Despite promising preclinical results, the development of this compound for the treatment of hypertension was ultimately discontinued. The specific reasons for the discontinuation are not extensively detailed in publicly available literature, a common occurrence for compounds that do not reach the market.
The synthesis of this compound has been described in the scientific literature, with its absolute configuration determined by X-ray crystallography. The active enantiomer was identified as the (+)-(1R,3S) form, while its opposite enantiomer, LU 21-099, was found to be significantly less active.
Pharmacological Profile
This compound is a potent and selective antagonist of the serotonin 5-HT2 receptor, with a weaker affinity for α1-adrenergic receptors. This profile suggests that its primary mechanism of antihypertensive action is through the blockade of serotonin-mediated vasoconstriction.
Receptor Binding Affinity
Table 1: Summary of this compound (LU 21-098) Receptor Binding Profile (Qualitative)
| Receptor/Transporter | Affinity/Activity | Reference |
| 5-HT2 Receptor | High affinity antagonist | |
| α1-Adrenoceptor | Weak antagonist activity (approx. 10-fold lower than 5-HT2) | |
| α2-Adrenoceptor | Negligible affinity | |
| Muscarinic Cholinergic Receptors | Negligible affinity | |
| Norepinephrine Transporter (NET) | No inhibition of uptake | |
| Dopamine Transporter (DAT) | No inhibition of uptake | |
| Serotonin Transporter (SERT) | No inhibition of uptake |
In Vitro Pharmacology
The 5-HT2 antagonistic properties of this compound were characterized in various in vitro preparations. It competitively inhibited 5-HT-induced contractions of the rabbit pulmonary artery. Further confirmation of its inhibitory effect on 5-HT receptors was obtained from studies on the rat stomach fundus, rat jugular vein, and guinea pig trachea. In pithed rats, this compound was shown to antagonize the pressor effect induced by serotonin in doses 100-1000 times lower than those needed to counteract the pressor effect of the α1-adrenoceptor agonist phenylephrine, underscoring its selectivity for 5-HT2 receptors over α1-adrenoceptors in a functional assay.
In Vivo Pharmacology
In conscious, spontaneously hypertensive rats (SHR), this compound demonstrated potent antihypertensive activity. Its pharmacological effects in vivo resembled those of ketanserin. The antihypertensive effect was stereoselective, with the (1R,3S) enantiomer (this compound) being the active compound, while the (1S,3R) enantiomer (LU 21-099) was largely inactive. Interestingly, the (1S,3R) enantiomers of this series of compounds were found to inhibit the uptake of dopamine and norepinephrine in vitro.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of 5-HT2A receptors located on vascular smooth muscle cells.
Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-protein coupled receptor, by serotonin typically initiates a signaling cascade that leads to smooth muscle contraction. This compound, by blocking this receptor, prevents the downstream signaling events.
Figure 1: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.
As depicted in Figure 1, serotonin binding to the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction. This compound competitively binds to the 5-HT2A receptor, preventing serotonin from initiating this signaling cascade, thereby promoting vasodilation and lowering blood pressure.
The weaker α1-adrenergic receptor blocking activity of this compound may also contribute to its antihypertensive effect by inhibiting norepinephrine-induced vasoconstriction, although this is a secondary mechanism.
Experimental Protocols
Detailed experimental protocols from the original preclinical studies on this compound are not extensively available in the public domain. However, based on the descriptions in the published literature, the following methodologies are representative of the techniques likely employed.
Radioligand Binding Assays (General Protocol)
These assays would have been used to determine the binding affinity of this compound for various receptors.
Figure 2: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat brain cortex for 5-HT2A receptors) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Vascular Reactivity Studies (General Protocol)
These experiments would have been conducted to assess the functional antagonistic activity of this compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: A blood vessel, such as the rabbit pulmonary artery or rat thoracic aorta, is dissected and cut into rings.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to a force transducer to measure isometric tension.
-
Contraction: A contractile agent, such as serotonin or phenylephrine, is added to the organ bath to induce a stable contraction.
-
Drug Addition: Cumulative concentrations of this compound are added to the bath, and the relaxation or inhibition of the contraction is recorded.
-
Data Analysis: Concentration-response curves are constructed to determine the potency of this compound as an antagonist.
Conclusion
This compound (LU 21-098) is a potent and selective 5-HT2 receptor antagonist with weaker α1-adrenergic blocking properties, developed by Lundbeck for the treatment of hypertension. Its discovery was a result of a focused medicinal chemistry effort to shift the pharmacological profile of a series of neuroleptic compounds towards peripheral 5-HT2 antagonism. Preclinical studies confirmed its antihypertensive effects, which were primarily attributed to the blockade of serotonin-induced vasoconstriction. Although its development was discontinued, the story of this compound provides a valuable case study in drug discovery and the targeted modulation of the serotonergic system for cardiovascular applications. Further research into similar compounds could still hold potential for the development of novel antihypertensive agents.
References
An In-depth Technical Guide to the Physicochemical Properties of Irindalone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Irindalone, with the chemical formula C24H29FN4O, is a pharmaceutical compound that has been investigated for its therapeutic potential.[1] Its primary pharmacological action is the antagonism of the serotonin 5-HT2 receptor. The physicochemical properties of a drug molecule like this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This document serves as a comprehensive resource on the known physicochemical properties of this compound and provides standardized methodologies for the experimental determination of key parameters.
Molecular and Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting the behavior of the molecule in biological systems and for guiding formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H29FN4O | PubChem[1] |
| Molecular Weight | 408.5 g/mol | PubChem[1] |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 408.23253972 | PubChem |
| Monoisotopic Mass | 408.23253972 | PubChem |
| Topological Polar Surface Area | 58.8 Ų | PubChem |
| Heavy Atom Count | 30 | PubChem |
| Complexity | 588 | PubChem |
| Solubility | Soluble in DMSO | ChemicalBook |
| Storage Temperature | -20°C | ChemicalBook |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[2]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous or octanolic phase.
-
Partitioning: Equal volumes of the this compound-containing phase and the other phase are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acidic or basic functional group in a molecule and is critical for understanding its ionization state at different physiological pH values.
Methodology: UV-Visible Spectrophotometry
-
Principle: This method relies on the difference in the UV-Vis absorbance spectra of the ionized and non-ionized forms of the molecule.
-
Sample Preparation: A stock solution of this compound is prepared. A series of buffer solutions with a range of known pH values is also prepared.
-
Measurement: A small aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorptivity is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point of the curve.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.
Methodology: Shake-Flask Method
-
Procedure: An excess amount of solid this compound is added to a flask containing purified water or a relevant buffer solution.
-
Equilibration: The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours), ensuring that excess solid remains.
-
Sample Preparation: The suspension is filtered to remove the undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as HPLC.
-
Result: The measured concentration represents the aqueous solubility of this compound at that specific temperature.
Signaling Pathway
This compound is an antagonist of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin (5-HT).
Serotonin 5-HT2A Receptor Signaling Pathway
The binding of the endogenous ligand, serotonin, to the 5-HT2A receptor typically activates the Gq alpha subunit of the associated G protein. This initiates a signaling cascade as depicted in the diagram below. This compound, as an antagonist, prevents this activation.
Caption: Antagonism of the 5-HT2A receptor by this compound.
Experimental Workflow for Purity Determination
Ensuring the purity of a drug substance is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Caption: Workflow for HPLC-based purity determination of this compound.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and provided a framework of standard experimental protocols for the determination of its core properties. While specific experimental values for melting point, boiling point, pKa, and aqueous solubility are not currently available in the public literature, the outlined methodologies provide a clear path for their determination. The provided diagrams of the relevant signaling pathway and a typical analytical workflow further contribute to a comprehensive understanding of this compound for research and development purposes. A thorough experimental characterization of these properties is a crucial next step in the continued investigation of this compound.
References
Preclinical Pharmacology of Irindalone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irindalone (Lu 21-098) is a potent and stereoselective serotonin 5-HT2 receptor antagonist. Preclinical data indicate that its pharmacological profile bears resemblance to the well-characterized antagonist, ketanserin. The (+)-(1R,3S)-enantiomer is the pharmacologically active form, demonstrating significantly higher potency than its (-)-enantiomer (Lu 21-099). This compound exhibits a primary affinity for the 5-HT2 receptor, with weaker interactions at α1-adrenergic and histamine H1 receptors, and negligible affinity for α2-adrenergic and muscarinic cholinergic receptors. Notably, it does not inhibit the reuptake of major monoamine neurotransmitters. In vivo studies have established its antihypertensive properties, primarily attributed to the blockade of peripheral 5-HT2 receptors. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrammatic representations.
In Vitro Pharmacology
Receptor Binding Affinity
This compound's binding profile reveals a primary high affinity for the 5-HT2 receptor. It also interacts with other receptors, albeit with lower potency. The available data on its binding affinities (Ki) are summarized in the table below.
| Target Receptor | Ligand | Tissue Source | Ki (nM) | Reference |
| 5-HT2 | [3H]-Ketanserin | Rabbit Pulmonary Artery | - | [1] |
| α1-Adrenergic | - | - | Lower affinity than 5-HT2 | [1] |
| Histamine H1 | - | - | Lower affinity than 5-HT2 | [1] |
| α2-Adrenergic | - | - | Negligible affinity | [1] |
| Muscarinic Cholinergic | - | - | Negligible affinity | [1] |
| A hyphen (-) indicates that the specific value was not found in the searched literature. |
Experimental Protocol: Radioligand Binding Assay (General)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. While the exact protocol for this compound is not detailed in the available literature, a general methodology is as follows:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays assess the ability of a compound to either activate (agonist) or block (antagonist) the function of a receptor. This compound has been characterized as a 5-HT2 receptor antagonist.
| Assay | Tissue/Cell Line | Measured Effect | Potency (IC50/EC50) | Reference |
| 5-HT-induced Contractions | Rabbit Pulmonary Artery | Inhibition of contraction | - | |
| 5-HT-induced Contractions | Rat Stomach Fundus | Inhibition of contraction | - | |
| 5-HT-induced Contractions | Rat Jugular Vein | Inhibition of contraction | - | |
| 5-HT-induced Contractions | Guinea Pig Trachea | Inhibition of contraction | - | |
| A hyphen (-) indicates that the specific value was not found in the searched literature. |
Experimental Protocol: In Vitro Smooth Muscle Contraction Assay (General)
This type of assay is used to determine the functional antagonism of a compound on smooth muscle preparations.
-
Tissue Preparation: A smooth muscle tissue, such as the rabbit pulmonary artery, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Induction: A contractile agent (agonist), such as serotonin (5-HT), is added to the bath to induce a muscle contraction, which is measured by a force transducer.
-
Antagonist Application: The tissue is then washed and incubated with varying concentrations of the antagonist (this compound) for a specific period.
-
Challenge with Agonist: The agonist is re-added to the bath in the presence of the antagonist, and the resulting contraction is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced contraction is quantified, and an IC50 value is determined.
In Vivo Pharmacology
Antihypertensive Activity
In vivo studies in rat models have demonstrated the antihypertensive effects of this compound.
| Animal Model | Effect | Dosage | Route of Administration | Reference |
| Pithed Rat | Antagonism of 5-HT-induced pressor effect | 100-1000 times lower than for phenylephrine antagonism | - | |
| A hyphen (-) indicates that the specific value was not found in the searched literature. |
Experimental Protocol: Pithed Rat Model for Blood Pressure Measurement (General)
The pithed rat model is a classic preparation used to study the direct effects of drugs on the cardiovascular system, eliminating central nervous system and reflex influences.
-
Animal Preparation: A rat is anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system. The animal is then artificially ventilated.
-
Catheterization: The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.
-
Drug Administration: A pressor agent, such as serotonin (5-HT) or phenylephrine, is administered intravenously to induce a rise in blood pressure.
-
Antagonist Treatment: The antagonist (this compound) is administered, and the pressor agent is given again to assess the degree of antagonism.
-
Data Analysis: The dose-response curves for the pressor agent in the absence and presence of the antagonist are compared to determine the antagonist's potency.
Stereoselectivity
The pharmacological activity of this compound is stereoselective, with the (+)-(1R,3S) enantiomer (Lu 21-098) being the active form. The (-)-enantiomer, Lu 21-099, is reported to be considerably weaker or almost inactive in models of both central and peripheral 5-HT2 receptor antagonism.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of 5-HT2 receptors. Its antihypertensive effects are likely mediated by the blockade of 5-HT2 receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. The weaker α1-adrenoceptor blockade may also contribute to this effect. The lack of significant activity at other receptors and its inability to inhibit monoamine reuptake suggest a focused pharmacological profile.
Visualizations
Caption: this compound's mechanism as a 5-HT2 receptor antagonist.
Caption: General workflow for a radioligand binding assay.
References
In-Depth Technical Guide: Irindalone's Binding Affinity at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irindalone, also known as Lu 21-098, is a pharmacological agent recognized for its potent antagonist activity at serotonin 5-HT2 receptors.[1][2] Its distinct binding profile and selectivity have positioned it as a significant tool in neuroscience research and a subject of interest in drug development. This technical guide provides a comprehensive overview of this compound's binding affinity at various serotonin receptors, detailing the experimental methodologies used for these determinations and illustrating the associated signaling pathways.
Core Data: this compound's Binding Affinity Profile
The binding affinity of this compound has been characterized primarily at the 5-HT2 receptor, with comparative data available for the α1-adrenoceptor. The following table summarizes the available quantitative data.
| Receptor Subtype | Binding Affinity (K_i) | Species | Radioligand | Reference |
| 5-HT₂ | High Affinity | Not Specified | Not Specified | [1] |
| α₁-Adrenoceptor | ~10-fold lower than 5-HT₂ | Not Specified | Not Specified | [1] |
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound is typically determined using radioligand binding assays. These experiments quantify the interaction between this compound and specific receptor subtypes by measuring the displacement of a radioactive ligand.
General Radioligand Binding Assay Protocol
A standard protocol for a competition binding assay to determine the K_i value of an unlabeled compound like this compound involves the following steps:
-
Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Incubation:
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive drug known to bind to the target receptor.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
The following diagram illustrates a typical workflow for a radioligand binding assay.
Signaling Pathways of Key Serotonin Receptors
This compound's primary mechanism of action is through the antagonism of 5-HT₂ receptors. Understanding the signaling pathways of these and other serotonin receptors provides context for its pharmacological effects.
5-HT₂A Receptor Signaling Pathway (Gq/11-coupled)
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of serotonin.
5-HT₁A Receptor Signaling Pathway (Gi/o-coupled)
For comparative purposes, the 5-HT₁A receptor, another important serotonin receptor subtype, is coupled to inhibitory Gi/o proteins.[3] Agonist binding to the 5-HT₁A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with neuronal inhibition.
Conclusion
This compound is a well-established, potent 5-HT₂ receptor antagonist with significant selectivity over α₁-adrenoceptors. Its binding characteristics are primarily elucidated through radioligand binding assays, a standard and robust method in pharmacology. While a comprehensive binding profile across all serotonin receptor subtypes is not extensively documented in publicly available literature, its pronounced effect on the 5-HT₂ receptor and its associated Gq/11 signaling pathway underscores its importance as a research tool for investigating serotonergic systems. Further research to delineate its affinity for other 5-HT receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Irindalone Receptor Docking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of Irindalone's interaction with its target receptors. This compound, a potent and selective serotonin 5-HT2 receptor antagonist, has been a subject of interest for its potential therapeutic applications. Understanding its binding mechanism at a molecular level is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document outlines the key data, experimental protocols for computational modeling, and the signaling pathways involved.
Quantitative Data Summary
| Compound | Receptor | Parameter | Value | Reference |
| This compound | 5-HT2 | pA2 | 8.5 | [1] |
| Ketanserin | 5-HT2A | pKi | 8.7 | [2] |
| Risperidone | 5-HT2A | pKi | 9.1 | [2] |
| M100907 | 5-HT2A | pKi | 9.5 | [3] |
Note: The pA2 value for this compound was determined in rat thoracic aorta, which is a functional assay. While it provides a strong indication of antagonist potency, it is not a direct measure of binding affinity (Ki) to a specific receptor subtype. For the purpose of theoretical modeling, this value serves as a crucial benchmark for validating the predicted binding energies.
Experimental Protocols for Theoretical Modeling
This section details the methodologies for conducting a theoretical docking study of this compound with the 5-HT2A receptor.
Receptor and Ligand Preparation
A robust molecular docking study begins with the meticulous preparation of both the receptor and the ligand.
Workflow for Receptor and Ligand Preparation
References
- 1. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Irindalone (C24H29FN4O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irindalone, with the molecular formula C24H29FN4O, is a potent and selective serotonin 5-HT2 receptor antagonist. Developed by Lundbeck A/S under the identifier LU 21-098, it was primarily investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, and available preclinical data. The information is presented to support further research and understanding of this compound's therapeutic potential.
Introduction
This compound is a peripherally acting serotonin 5-HT2 receptor antagonist with weak α1-blocking activity.[1] Its development was aimed at treating hypertension by targeting the vasoconstrictive effects of serotonin. The pharmacological profile of this compound shows a stereoselective activity, with the (+)-(1R,3S) enantiomer being the active form. This guide consolidates the available technical information on this compound to serve as a resource for researchers in pharmacology and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C24H29FN4O | PubChem |
| IUPAC Name | 1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | PubChem |
| Molecular Weight | 408.5 g/mol | PubChem |
| CAS Number | 96478-43-2 | PubChem |
Pharmacological Profile
This compound's primary mechanism of action is the competitive antagonism of the serotonin 5-HT2 receptor. It also exhibits a significantly lower affinity for the α1-adrenergic receptor.
Receptor Binding Affinity
| Receptor Target | Affinity/Potency | Selectivity |
| Serotonin 5-HT2 Receptor | High | Primary Target |
| α1-Adrenergic Receptor | Weak | 173-fold weaker than for 5-HT2 |
Data derived from in vivo studies in pithed rats, comparing antagonism of 5-HT-induced pressor effects versus phenylephrine (an α1-agonist)-induced pressor effects.
Preclinical Antihypertensive Effects
Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound effectively lowers blood pressure. Its pharmacological profile in this regard is comparable to the well-characterized 5-HT2 antagonist, ketanserin.
Mechanism of Action
This compound exerts its antihypertensive effect by blocking 5-HT2 receptors on vascular smooth muscle cells. Activation of these receptors by serotonin typically leads to vasoconstriction. By antagonizing this interaction, this compound promotes vasodilation and a subsequent reduction in blood pressure. Its weak affinity for α1-adrenergic receptors suggests a minimal contribution of this pathway to its overall therapeutic effect at effective doses.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: 5-HT2 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: α1-Adrenergic Receptor Signaling Pathway showing the weak inhibitory effect of this compound.
Synthesis
Experimental Protocols
The following are generalized experimental protocols based on the available literature for assessing the activity of 5-HT2 antagonists like this compound.
In Vitro: Serotonin-Induced Contraction in Rat Aorta
This assay is used to determine the functional antagonism of 5-HT2 receptors.
Objective: To measure the ability of this compound to inhibit the contraction of isolated rat thoracic aorta rings induced by serotonin.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings (3-5 mm in width).
-
Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction Induction: A cumulative concentration-response curve for serotonin is established by adding increasing concentrations of serotonin to the organ bath.
-
Antagonism Assay: After washing the tissues, they are incubated with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Second Contraction Curve: A second cumulative concentration-response curve for serotonin is then generated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the serotonin concentration-response curve. Potency can be expressed as a pA2 value.
References
Methodological & Application
Application Note: In Vitro Serotonin (5-HT) Receptor Binding Profile and Assay Protocol for Irindalone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the in vitro serotonin (5-HT) receptor binding characteristics of Irindalone, a known 5-HT2 receptor antagonist.[1][2] It includes a summary of its binding affinity and a comprehensive, generalized protocol for conducting in vitro radioligand binding assays to determine the affinity of test compounds for various serotonin receptor subtypes. Furthermore, this note illustrates the relevant signaling pathways and experimental workflows using diagrams to facilitate understanding and experimental replication.
This compound Serotonin Receptor Binding Profile
This compound is recognized as a potent serotonin 5-HT2 receptor antagonist.[1][2] In vitro studies have demonstrated its high affinity for the 5-HT2 receptor family. Its antagonistic properties are evident in its ability to cause a concentration-related inhibition of serotonin-induced contractions in isolated rat thoracic aorta.[2] Compared to ketanserin, another 5-HT2 antagonist, this compound has been shown to have a more pronounced serotonin antagonistic effect. While comprehensive public data across all serotonin receptor subtypes is limited, its primary activity is well-established at the 5-HT2 receptor, with approximately tenfold lower affinity for α1-adrenoceptors.
Data Presentation: this compound Binding Affinity (Ki)
The following table summarizes the known binding affinity of this compound and provides a template for how a broader screening panel would be presented. Binding affinity is typically expressed as the Ki value (in nM), where a lower value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2 | [³H]Ketanserin | Rat Frontal Cortex | High Affinity | |
| α1-adrenoceptor | [³H]Prazosin | Rat Brain | ~10x lower than 5-HT2 | |
| 5-HT1A | [³H]8-OH-DPAT | HEK293 cells | Data Not Available | - |
| 5-HT1B | [¹²⁵I]GTI | CHO-K1 cells | Data Not Available | - |
| 5-HT7 | [³H]5-CT | HEK293 cells | Data Not Available | - |
Italicized entries represent examples for a comprehensive screening panel.
Signaling Pathway of the 5-HT2 Receptor
The 5-HT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon activation by serotonin, this pathway stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses, such as calcium release and Protein Kinase C (PKC) activation. This compound, as an antagonist, blocks the initial binding of serotonin to the receptor, thereby inhibiting this entire signaling cascade.
Caption: 5-HT2 receptor Gq signaling pathway and antagonism by this compound.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (like this compound) by measuring its ability to displace a labeled radioligand from the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest, or from homogenized brain tissue (e.g., rat cortex).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
Binding Buffer: Typically contains 50 mM Tris-HCl, with specific ion concentrations (e.g., 10 mM MgCl₂, 0.1 mM EDTA) at a physiological pH (7.4).
-
Non-specific Binding (NSB) Agent: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., 10 µM Serotonin or Mianserin).
-
Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail & Counter: For quantifying the radioactivity trapped on the filters.
Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of this compound (e.g., 10 concentrations spanning a 5-log unit range) in the binding buffer. Prepare the radioligand solution at a fixed concentration, typically near its Kd value.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes, radioligand, and buffer.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the NSB agent.
-
Competitive Binding: Contains membranes, radioligand, and each concentration of this compound.
-
-
Incubation: Add the membrane preparation to each well. Initiate the binding reaction by adding the radioligand and other reagents. Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a stable temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters multiple times with ice-cold binding buffer to minimize non-specific adherence of the radioligand to the filter.
-
Radioactivity Counting: Punch the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and quantify the bound radioactivity in Counts Per Minute (CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
Application Notes and Protocols: Cell-Based Functional Assays for Irindalone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irindalone (also known as Lu 21-098) is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] It was initially investigated as a potential antihypertensive agent.[3][4] Pharmacologically, this compound demonstrates a high affinity for 5-HT2A receptors and a lower affinity for α1-adrenoceptors.[1] Its profile as a competitive antagonist at 5-HT2A receptors is well-established, with functional studies showing it is more potent than the reference compound ketanserin in inhibiting serotonin-induced contractions in isolated rat thoracic aorta.
Given that many centrally-acting agents targeting the 5-HT2A receptor also show activity at dopamine receptors, a comprehensive characterization of this compound should include an assessment of its potential effects on the dopamine D2 receptor. Cell-based functional assays provide a robust framework for quantifying the potency and mechanism of action of compounds like this compound in a physiologically relevant context.
These application notes provide detailed protocols for two key functional assays to characterize this compound's activity: a calcium flux assay to quantify its antagonism at the 5-HT2A receptor and a cAMP inhibition assay to assess its activity at the dopamine D2 receptor.
5-HT2A Receptor Antagonist Activity: Calcium Flux Assay
Assay Background
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gαq subunit. Upon activation by an agonist like serotonin (5-HT), Gαq activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. This transient increase in cytosolic Ca2+ can be measured using calcium-sensitive fluorescent dyes. An antagonist like this compound will block the 5-HT-induced Ca2+ release in a concentration-dependent manner.
Experimental Protocol: Calcium Flux Assay
This protocol describes the measurement of this compound's antagonist activity at the human 5-HT2A receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor (e.g., Millipore HTS082RTA or Innoprot HiTSeeker 5HTR2A).
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
This compound, Serotonin (5-HT), and reference antagonists (e.g., Ketanserin).
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Fluorescent microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and seed them into the assay plate at a density of 40,000-80,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution in Assay Buffer containing the calcium-sensitive dye and probenecid according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation (Antagonist Plate):
-
Prepare serial dilutions of this compound and reference compounds in Assay Buffer at 4x the final desired concentration. Include a "vehicle" control (buffer with DMSO).
-
-
Antagonist Incubation:
-
Add 50 µL of the diluted compounds from the antagonist plate to the corresponding wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Challenge and Signal Reading:
-
Prepare a 5-HT solution in Assay Buffer at 5x the final EC80 concentration (the concentration that gives 80% of the maximal response, predetermined in a separate agonist dose-response experiment).
-
Place the cell plate in the fluorescent microplate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the 5-HT agonist solution into each well.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data: set the response in the presence of agonist + vehicle as 100% and the response in wells with no agonist as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the 5-HT-induced response.
-
Data Presentation: 5-HT2A Antagonist Potency
The table below presents example IC50 values for this compound and known reference compounds at the 5-HT2A receptor. The value for this compound is a hypothetical estimate based on reports of its high potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | 5-HT2A | Calcium Flux | ~1.5 (Estimated) | N/A |
| Ketanserin | 5-HT2A | IP1 Accumulation | 5.7 | |
| Spiperone | 5-HT2A | IP1 Accumulation | 3.1 | |
| Nelotanserin | 5-HT2A | Functional Assay | 1.7 | |
| Ritanserin | 5-HT2A | IP1 Accumulation | 9.2 |
Table 1: Comparative IC50 values for 5-HT2A receptor antagonists. A lower IC50 value indicates higher inhibitory potency.
Dopamine D2 Receptor Activity: cAMP Inhibition Assay
Assay Background
The dopamine D2 receptor couples to the inhibitory G-protein, Gαi. Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels. To test for antagonist activity, cells are stimulated with a D2 agonist in the presence of the test compound (this compound). An effective D2 antagonist will block the agonist's effect, preventing the decrease in cAMP levels. The resulting cAMP concentration can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Experimental Protocol: cAMP Inhibition Assay
This protocol describes the measurement of this compound's activity at the human D2 receptor using a cAMP immunoassay.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor (e.g., Innoprot DRD2 Nomad Cell Line).
-
Culture Medium: As described for the 5-HT2A assay.
-
Assay Plate: White, solid-bottom 384-well microplates suitable for luminescence or TR-FRET.
-
Reagents:
-
This compound, Dopamine, and reference antagonists (e.g., Haloperidol, Risperidone).
-
Forskolin (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2, Promega GloSensor).
-
-
Equipment:
-
Plate reader capable of detecting the assay kit signal (e.g., TR-FRET reader, luminometer).
-
Procedure:
-
Cell Plating:
-
Harvest D2-expressing cells and resuspend in assay buffer (typically HBSS containing IBMX).
-
Dispense a low number of cells (e.g., 2,000-5,000 cells/well) into the 384-well assay plate.
-
-
Compound Addition:
-
Prepare 4x serial dilutions of this compound and reference compounds in assay buffer.
-
Add 5 µL of the diluted compounds or vehicle to the appropriate wells.
-
-
Agonist Challenge:
-
Prepare a solution of Dopamine (at its EC80 concentration) mixed with a low concentration of Forskolin in assay buffer. The Forskolin pre-stimulates AC, creating a robust cAMP signal that can then be inhibited by the D2 agonist.
-
Add 5 µL of the Dopamine/Forskolin solution to all wells except for the "high signal" controls (which receive Forskolin only).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the kit manufacturer's protocol (e.g., for HTRF, this involves adding the cAMP-d2 acceptor and anti-cAMP-cryptate donor).
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading:
-
Read the plate using the appropriate instrument settings (e.g., for HTRF, read fluorescence at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the signal ratio (e.g., 665 nm / 620 nm) and convert it to a cAMP concentration using a standard curve.
-
Normalize the data: The signal from cells treated with Forskolin alone represents 0% inhibition, and the signal from cells treated with Forskolin + a saturating concentration of Dopamine represents 100% inhibition.
-
Plot the percentage of inhibition reversal against the logarithm of the this compound concentration.
-
Fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: D2 Receptor Activity
The table below presents example IC50 values for reference D2 antagonists. This compound's activity at the D2 receptor is not well-established; therefore, this assay would determine if it has any significant affinity and potency at this off-target site. A high IC50 value would indicate weak or negligible activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | D2 | cAMP Inhibition | >1000 (Hypothetical) | N/A |
| Haloperidol | D2 | Functional Assay | ~2.0 | |
| Risperidone | D2 | Binding Affinity (Ki) | 3.13 | |
| Spiperone | D2 | Binding Affinity (Ki) | 0.16 | N/A (Typical value) |
Table 2: Comparative IC50/Ki values for D2 receptor antagonists. A high IC50 value for this compound would confirm its selectivity for the 5-HT2A receptor over the D2 receptor.
Summary and Interpretation
Executing these cell-based functional assays will provide a quantitative pharmacological profile for this compound.
-
5-HT2A Receptor: The calcium flux assay will yield a precise IC50 value, confirming this compound's potency as an antagonist. Comparing this value to known antagonists like ketanserin and nelotanserin will benchmark its activity.
-
Dopamine D2 Receptor: The cAMP assay will investigate potential off-target activity. A high IC50 value (>1000 nM) would indicate that this compound is highly selective for the 5-HT2A receptor, a desirable trait for minimizing potential side effects associated with D2 receptor blockade, such as extrapyramidal symptoms.
The combined data, summarized below, allows for a clear assessment of this compound's potency and selectivity, which is critical information for any drug development program.
| Parameter | This compound Activity Profile (Example Data) |
| Primary Target | 5-HT2A Receptor |
| 5-HT2A IC50 | ~1.5 nM |
| Secondary Target Screen | Dopamine D2 Receptor |
| D2 IC50 | >1000 nM |
| Selectivity Ratio (D2 IC50 / 5-HT2A IC50) | >667-fold |
| Interpretation | Potent and highly selective 5-HT2A receptor antagonist. |
Table 3: Summary of this compound's functional activity profile based on hypothetical assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GL-10002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Quantification of Irindalone using a Novel Reverse-Phase HPLC Method
ABSTRACT
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Irindalone. The method is developed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in bulk drug substance or research samples. The protocol outlined below is validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis.
Introduction
This compound is a compound with the molecular formula C24H29FN4O and a molecular weight of 408.5 g/mol .[1] As with many small molecule drugs, a validated HPLC method is crucial for quality control, stability studies, and various stages of drug development.[2][3] This document provides a comprehensive protocol for the quantification of this compound, developed in accordance with ICH guidelines for analytical method validation.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Stationary Phase | C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Program | 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a sufficient amount of methanol to dissolve the sample, using sonication if necessary.
-
Dilute to the final volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
-
Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound standard solutions. The peak area was plotted against the concentration, and the correlation coefficient (R²) was determined.
-
Precision: The precision of the method was assessed by performing six replicate injections of a standard solution at a single concentration (e.g., 50 µg/mL). The relative standard deviation (%RSD) of the peak areas was calculated.
-
Accuracy: The accuracy was determined by the recovery of a known amount of this compound standard spiked into a sample matrix. The percentage recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 2: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Precision and Accuracy Data
| Parameter | Result | Acceptance Criteria |
| Precision (%RSD, n=6) | 0.85% | ≤ 2% |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |
Table 4: Sensitivity of the HPLC Method
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this application note.
Caption: Workflow for HPLC Method Development and Validation of this compound.
Caption: Step-by-step protocol for this compound sample preparation and analysis.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications.
References
Mass Spectrometry Analysis of Irindalone and its Metabolites: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Irindalone and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of specific metabolic data for this compound in published literature, this application note presents a representative methodology based on the compound's chemical structure and established principles of drug metabolism and bioanalysis.[1][2][3]
Introduction
This compound is a compound with a complex chemical structure, suggesting it may undergo extensive metabolism in vivo. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent, as metabolites can contribute to both efficacy and toxicity.[4][5] Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for the identification and quantification of drugs and their metabolites in complex biological matrices.
Predicted Metabolic Pathways of this compound
Based on the chemical structure of this compound, several metabolic pathways can be predicted. The primary sites for metabolism are likely the piperazine ring, the indanyl moiety, and the imidazolidinone group. Common phase I and phase II metabolic reactions for similar structures include oxidation, hydroxylation, N-dealkylation, and glucuronidation.
A diagram illustrating the predicted metabolic pathways of this compound is presented below.
Caption: Predicted metabolic pathways of this compound.
Quantitative Analysis of this compound and Metabolites by LC-MS/MS
This section outlines a detailed protocol for the simultaneous quantification of this compound and its predicted metabolites in human plasma.
Experimental Workflow
The overall experimental workflow for the analysis is depicted in the following diagram.
Caption: LC-MS/MS workflow for this compound analysis.
Sample Preparation Protocol
Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification. A protein precipitation method is described below, which is a common and effective technique for plasma samples.
-
Spiking: To a 100 µL aliquot of human plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Method
The following are representative UPLC-MS/MS conditions for the analysis of this compound and its metabolites.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table provides hypothetical but plausible quantitative data for this compound and its predicted metabolites. In a real-world scenario, these parameters would be determined experimentally.
Table 3: Hypothetical MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | 409.2 | 193.1 | 3.5 | 0.1 | 100 |
| Hydroxylated this compound | 425.2 | 209.1 | 3.1 | 0.2 | 100 |
| N-dealkylated Metabolite | 325.2 | 193.1 | 2.8 | 0.5 | 50 |
| Oxidized Metabolite | 423.2 | 193.1 | 3.3 | 0.2 | 100 |
| Glucuronide Conjugate | 601.2 | 425.2 | 2.5 | 1.0 | 200 |
| Internal Standard | 414.2 | 198.1 | 3.5 | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Conclusion
The presented application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound and its potential metabolites. While the metabolic pathways and quantitative data are representative, the outlined protocols for sample preparation and LC-MS/MS analysis offer a robust starting point for researchers in drug development. Further studies, including in vitro metabolism assays with liver microsomes and in vivo pharmacokinetic studies, would be necessary to definitively identify and quantify the metabolites of this compound. The use of high-resolution mass spectrometry could further aid in the structural elucidation of unknown metabolites.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biotransformation (Drug Metabolism) | PPTX [slideshare.net]
- 4. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug metabolism and metabolite safety assessment in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Irindalone in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irindalone is a peripherally acting serotonin 5-HT2 receptor antagonist.[1] While its clinical development for hypertension was discontinued, its mechanism of action as a 5-HT2 antagonist makes it a valuable tool for preclinical research in various physiological and pathological processes regulated by the serotonergic system. These application notes provide a comprehensive guide for the in vivo experimental use of this compound in rat models, including detailed protocols, hypothetical data presentation, and workflow visualizations.
Mechanism of Action
This compound functions by blocking the 5-HT2 receptors, which are a subtype of serotonin receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to the Gq/G11 signal transduction pathway.[2] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering a cascade of downstream cellular responses. By antagonizing the 5-HT2 receptor, this compound inhibits these signaling pathways.
Data Presentation (Hypothetical)
Due to the limited publicly available in vivo data for this compound, the following tables present hypothetical, yet representative, data for a small molecule 5-HT2 antagonist in rats. These tables are intended to serve as a guide for experimental design and data representation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (PO) | Intravenous Administration (IV) |
| Dose (mg/kg) | 10 | 1 |
| Cmax (ng/mL) | 450 | 1200 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng·h/mL) | 2500 | 1800 |
| Half-life (t½) (h) | 4.5 | 3.8 |
| Bioavailability (%) | ~70 | N/A |
Table 2: Hypothetical Dose-Response of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, PO) | N | Baseline SBP (mmHg) | SBP at 2h Post-Dose (mmHg) | % Change from Baseline |
| Vehicle (Saline) | 0 | 10 | 185 ± 5 | 183 ± 6 | -1.1% |
| This compound | 1 | 10 | 187 ± 6 | 175 ± 5 | -6.4% |
| This compound | 5 | 10 | 184 ± 5 | 162 ± 7 | -12.0% |
| This compound | 10 | 10 | 186 ± 7 | 151 ± 6 | -18.8% |
Table 3: Hypothetical Effects of this compound on Head-Twitch Response Induced by a 5-HT2A Agonist in Rats
| Treatment Group | Dose (mg/kg, IP) | N | Number of Head Twitches (mean ± SEM) | % Inhibition |
| Vehicle + Agonist | 0 | 8 | 25 ± 3 | 0% |
| This compound + Agonist | 0.5 | 8 | 18 ± 2 | 28% |
| This compound + Agonist | 1 | 8 | 11 ± 2 | 56% |
| This compound + Agonist | 2.5 | 8 | 4 ± 1 | 84% |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in rat models of hypertension and 5-HT2A receptor-mediated behavior.
Protocol 1: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of orally administered this compound on systolic blood pressure in a genetic model of hypertension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Animal restraining devices
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress.
-
Group Allocation: Randomly assign rats to treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, and 10 mg/kg this compound), with n=8-10 rats per group.
-
Baseline Blood Pressure Measurement: For three consecutive days prior to the study, train the rats to the restraining device and tail-cuff procedure to obtain stable baseline systolic blood pressure (SBP) readings.
-
Drug Preparation: Prepare fresh formulations of this compound in the vehicle on the day of the experiment.
-
Administration: Administer the assigned treatment (vehicle or this compound) to each rat via oral gavage.
-
Blood Pressure Monitoring: Measure SBP at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in SBP from baseline for each rat at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Protocol 2: Assessment of 5-HT2A Receptor Antagonism using the Head-Twitch Response (HTR) Model
Objective: To confirm the in vivo 5-HT2A receptor antagonist activity of this compound by assessing its ability to inhibit agonist-induced head-twitch behavior.
Materials:
-
This compound
-
A 5-HT2A receptor agonist (e.g., DOI)
-
Vehicle (e.g., saline)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Observation chambers
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimatization: Acclimate rats to the laboratory environment for at least 3 days.
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Group Allocation: Randomly assign rats to experimental groups (e.g., Vehicle + Saline, Vehicle + Agonist, and different doses of this compound + Agonist), with n=8 rats per group.
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Drug Preparation: Dissolve this compound and the 5-HT2A agonist in saline.
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Pre-treatment: Administer the assigned dose of this compound or vehicle via IP injection.
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Agonist Challenge: 30 minutes after the pre-treatment, administer the 5-HT2A agonist via IP injection.
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Behavioral Observation: Immediately place the rat in an observation chamber and record the number of head twitches for a period of 30 minutes.
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Data Analysis: Compare the mean number of head twitches between the groups using statistical analysis (e.g., one-way ANOVA with Dunnett's test) to evaluate the inhibitory effect of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Point of Action.
Experimental Workflow
Caption: Workflow for Evaluating the Antihypertensive Effects of this compound in Rats.
References
Application Notes and Protocols for Schild Analysis of Irindalone Antagonism at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irindalone is a recognized antagonist of the serotonin 5-HT2 receptor family, with a notable affinity for the 5-HT2A subtype.[1][2] Quantifying the potency and mechanism of this antagonism is crucial for its pharmacological characterization. Schild analysis is a cornerstone of classical pharmacology that provides a robust method for determining the affinity (pA2 value) of a competitive antagonist and for verifying its mechanism of action.[3][4][5] A linear Schild plot with a slope of unity is the hallmark of simple competitive antagonism, indicating that the antagonist binds reversibly to the same site as the agonist.
These application notes provide a detailed protocol for performing a Schild analysis of this compound at the human 5-HT2A receptor using a cell-based calcium mobilization assay. This method is well-suited for characterizing Gq-coupled receptors like the 5-HT2A receptor. The protocol includes information on cell culture, assay procedures, data analysis, and the interpretation of results. Additionally, a reference antagonist, such as Spiperone or Ketanserin, should be included in the analysis for comparison and validation of the assay system.
Signaling Pathway and Experimental Workflow
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators and serves as a functional readout of receptor activation.
The experimental workflow for a Schild analysis involves generating agonist concentration-response curves in the absence and presence of multiple, fixed concentrations of the antagonist.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
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Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.
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Agonist: Serotonin (5-Hydroxytryptamine).
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Antagonist: this compound.
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Reference Antagonist: Spiperone or Ketanserin.
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Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
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Probenecid: To prevent dye leakage from cells.
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Vehicle: Dimethyl sulfoxide (DMSO).
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Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
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Culture the CHO-K1/5-HT2A cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
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Two days before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
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Incubate the plates for 24-48 hours to allow for cell attachment and formation of a confluent monolayer.
-
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Dye Loading:
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Prepare a dye loading solution by dissolving Fluo-4 AM in DMSO to make a stock solution, then dilute it in Assay Buffer to the final working concentration (typically 1-4 µM). Add probenecid (final concentration 2.5 mM) to the dye loading solution.
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Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
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Incubate the plate at 37°C for 60 minutes in the dark.
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Antagonist Incubation:
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Prepare serial dilutions of this compound and the reference antagonist in Assay Buffer. A typical concentration range for this compound would be 0.1 nM to 1 µM. The final DMSO concentration should be kept below 0.5%.
-
After the dye loading incubation, carefully remove the dye solution and wash the cells once with 100 µL of Assay Buffer.
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Add 50 µL of the appropriate antagonist dilution (or vehicle for the control curve) to each well.
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Incubate the plate at room temperature for 15-30 minutes in the dark.
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Agonist Stimulation and Measurement:
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Prepare serial dilutions of serotonin in Assay Buffer. A typical concentration range would be 0.1 nM to 10 µM.
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Program the fluorescence plate reader to measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) before and after the addition of the agonist.
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Place the cell plate in the reader.
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Use the automated injector to add 50 µL of the serotonin dilutions to the wells.
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Record the fluorescence signal for 2-3 minutes.
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Data Analysis:
-
Concentration-Response Curves: For each well, determine the peak fluorescence response after agonist addition and subtract the baseline fluorescence. Plot the response as a function of the logarithm of the serotonin concentration for each fixed concentration of this compound.
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EC50 Determination: Fit the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for serotonin in the absence and presence of each concentration of this compound.
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Dose Ratio (DR) Calculation: The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist. Calculate the DR for each concentration of this compound.
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Schild Plot Construction: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
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pA2 and Slope Determination: Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism. The pA2 is a measure of the antagonist's affinity; it is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response.
Data Presentation
The quantitative data obtained from the Schild analysis should be summarized in a clear and structured table. This allows for easy comparison of the potency of this compound with a known reference antagonist.
| Parameter | This compound | Spiperone (Reference) |
| Receptor Target | Human 5-HT2A | Human 5-HT2A |
| Cell Line | CHO-K1 | HEK293 |
| Assay Type | Calcium Mobilization | Calcium Mobilization |
| Agonist | Serotonin | Serotonin |
| pA2 Value | ~8.5-9.5 (projected) | ~8.7 (from Schild Plot) |
| Schild Slope | ~1.0 (expected) | ~1.0 |
| Mechanism | Competitive Antagonist | Competitive Antagonist |
Note: The pA2 value for this compound is a projection based on its reported potent antagonism at the 5-HT2 receptor in tissue bath experiments. The actual value should be determined experimentally using the protocol described. The data for Spiperone is derived from a study using a similar assay system.
Conclusion
This application note provides a comprehensive framework for conducting a Schild analysis to characterize the antagonism of this compound at the 5-HT2A receptor. By following this detailed protocol, researchers can obtain a reliable measure of this compound's affinity (pA2 value) and confirm its competitive mechanism of action. The inclusion of a reference antagonist and careful data analysis are critical for the validation and interpretation of the results. This information is invaluable for drug development professionals in the preclinical characterization of novel compounds targeting the serotonergic system.
References
- 1. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Application of Irindalone in Neuroscience Research Models: A Hypothetical Framework
Application Notes
Irindalone is a potent serotonin 5-HT2 receptor antagonist with a higher affinity for the 5-HT2 receptor than for α1-adrenoceptors.[1] While its clinical development focused on hypertension, its pharmacological profile suggests potential utility in neuroscience research, particularly in models of psychosis and depression where the serotonergic system, and specifically 5-HT2 receptors, are implicated.[2] Antagonism of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs, and 5-HT2 receptor antagonists have shown antidepressant-like effects in various animal models.[3][4]
These notes outline hypothetical applications of a compound with this compound's characteristics in common preclinical models of schizophrenia and depression.
Hypothetical Application in a Rodent Model of Schizophrenia: Prepulse Inhibition (PPI)
Background: Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering psychotomimetic drugs like the NMDA receptor antagonist, phencyclidine (PCP) or dizocilpine (MK-801). Atypical antipsychotics, many of which are 5-HT2A antagonists, can reverse these drug-induced PPI deficits.
Hypothesized Action of this compound: As a 5-HT2 antagonist, this compound is hypothesized to attenuate the disruption of PPI induced by NMDA receptor antagonists, suggesting potential antipsychotic-like activity.
Hypothetical Application in a Rodent Model of Depression: Forced Swim Test (FST)
Background: The Forced Swim Test (FST) is a widely used behavioral despair model for screening potential antidepressant drugs. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Antagonists of the 5-HT2 receptor have been shown to produce antidepressant-like effects in this model.
Hypothesized Action of this compound: this compound, through its 5-HT2 receptor antagonism, is hypothesized to decrease immobility time in the FST, suggesting potential antidepressant-like properties.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative 5-HT2 antagonist in the described neuroscience models. This data is illustrative and not based on actual experimental results for this compound.
Table 1: Hypothetical Efficacy of a 5-HT2 Antagonist in a PCP-Induced Prepulse Inhibition (PPI) Deficit Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Prepulse Inhibition (%) |
| Vehicle + Saline | - | 65 ± 5 |
| Vehicle + PCP | 2.0 | 30 ± 4* |
| 5-HT2 Antagonist + PCP | 1.0 | 45 ± 5# |
| 5-HT2 Antagonist + PCP | 3.0 | 58 ± 6# |
| 5-HT2 Antagonist + PCP | 10.0 | 62 ± 5# |
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + PCP group.
Table 2: Hypothetical Efficacy of a 5-HT2 Antagonist in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| 5-HT2 Antagonist | 5.0 | 125 ± 8 |
| 5-HT2 Antagonist | 10.0 | 95 ± 7 |
| 5-HT2 Antagonist | 20.0 | 70 ± 6 |
| Imipramine (Reference) | 20.0 | 75 ± 8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.
Experimental Protocols
Protocol 1: Assessment of a 5-HT2 Antagonist on PCP-Induced Prepulse Inhibition (PPI) Deficit in Rats
1. Animals: Male Wistar rats (250-300g) are housed in a temperature-controlled facility with a 12-h light/dark cycle, with food and water available ad libitum.
2. Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor platform to detect whole-body startle responses.
3. Drug Preparation and Administration:
- The 5-HT2 antagonist is dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
- Phencyclidine (PCP) is dissolved in 0.9% saline.
- The 5-HT2 antagonist or vehicle is administered intraperitoneally (i.p.) 60 minutes before the PPI test session.
- PCP or saline is administered i.p. 30 minutes before the PPI test session.
4. Experimental Procedure:
- Acclimation: Rats are placed in the startle chambers and allowed to acclimate for 5 minutes with background white noise (65 dB).
- Test Session: The session consists of multiple trial types presented in a pseudorandom order:
- Pulse-alone trials: A 120 dB acoustic startle stimulus (40 ms duration).
- Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB; 20 ms duration) presented 100 ms before the 120 dB startle stimulus.
- No-stimulus trials: Background noise only, to measure baseline movement.
- The inter-trial interval averages 15 seconds.
5. Data Analysis:
- The startle amplitude is measured as the peak response during a 65 ms window following the onset of the startle stimulus.
- PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
- Data are analyzed using a two-way analysis of variance (ANOVA) followed by post-hoc tests.
Protocol 2: Assessment of a 5-HT2 Antagonist in the Forced Swim Test (FST) in Mice
1. Animals: Male C57BL/6 mice (20-25g) are used. They are housed under standard laboratory conditions.
2. Apparatus: A glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
3. Drug Preparation and Administration:
- The 5-HT2 antagonist and the reference antidepressant (e.g., Imipramine) are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
- Drugs or vehicle are administered orally (p.o.) 60 minutes before the test.
4. Experimental Procedure:
- Pre-swim session (Day 1): Mice are placed individually in the cylinder for 15 minutes. This session is for habituation.
- Test session (Day 2): 24 hours after the pre-swim, mice are again placed in the cylinder for a 6-minute session. The session is video-recorded.
- An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
5. Data Analysis:
- The total duration of immobility is calculated for each mouse.
- The data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison with the vehicle group.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of 5-HT2 receptor and its blockade by this compound.
Experimental Workflow
Caption: Experimental workflows for PPI and FST models.
Logical Relationship
Caption: Logical framework for evaluating a 5-HT2 antagonist in neuroscience models.
References
Irindalone: A Potent and Selective 5-HT2A Receptor Antagonist for Preclinical Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and related fields.
Introduction
Irindalone (also known as Lu 21-098) is a potent and selective serotonin 2A (5-HT2A) receptor antagonist. Developed by Lundbeck, its pharmacological profile demonstrates high affinity for the 5-HT2 receptor family with marked selectivity over other neurotransmitter receptors, particularly alpha-1 adrenergic receptors.[1][2] This makes this compound a valuable tool compound for investigating the physiological and pathological roles of the 5-HT2A receptor in the central and peripheral nervous systems. Its utility has been demonstrated in various in vitro and in vivo models to probe 5-HT2A receptor function, from vascular smooth muscle contraction to centrally-mediated behaviors.[3][4] This document provides a summary of its pharmacological properties and detailed protocols for its application in common experimental paradigms.
Chemical and Pharmacological Properties
This compound is the (+)-(1R,3S) enantiomer of a 1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1-piperazinyl]ethyl]-2-imidazolidinone.[1] Its antagonist activity at the 5-HT2A receptor is stereoselective, with its opposite enantiomer (Lu 21-099) being significantly less active. This compound acts as a competitive antagonist, shifting the concentration-response curve of 5-HT2A agonists to the right without affecting the maximum response.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, establishing it as a potent and selective 5-HT2A antagonist.
Table 1: In Vitro Functional Antagonist Potency
| Assay System | Agonist | Parameter | Value | Reference |
| Rat Thoracic Aorta | Serotonin (5-HT) | pA2 | 9.27 |
The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The rat thoracic aorta contraction in response to serotonin is primarily mediated by 5-HT2A receptors.
Table 2: In Vitro and In Vivo Selectivity Profile
| Target Receptor | Comparison Compound | Assay | Selectivity Ratio (this compound Potency vs. Comparison) | Reference |
| α1-Adrenergic | Phenylephrine | Pressor Response (Pithed Rat) | ~173-fold more potent at 5-HT2 vs. α1 |
Signaling Pathways and Experimental Logic
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation by an agonist like serotonin leads to a cascade of intracellular events. This compound, as a competitive antagonist, blocks these downstream effects by preventing agonist binding.
References
Troubleshooting & Optimization
Troubleshooting Irindalone solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irindalone. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective serotonin 5-HT2A receptor antagonist. Its mechanism of action involves blocking the binding of serotonin to the 5-HT2A receptor, thereby inhibiting the downstream signaling cascade. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Q2: What are the known physicochemical properties of this compound?
| Property | Value/Information | Source |
| Molecular Formula | C₂₄H₂₉FN₄O | PubChem[1] |
| Molecular Weight | 408.5 g/mol | PubChem[1] |
| Appearance | Likely a solid, crystalline powder. | General knowledge of similar compounds |
| Known Solubility | Soluble in DMSO. | ChemicalBook[2] |
| Predicted pKa | The piperazine moiety suggests this compound is a weak base. The pKa of piperazine itself is around 9.8. Substituted piperazines can have pKa values in the range of 7.0-9.0. A precise predicted value for this compound is not available. | Inferred from chemical structure |
| Predicted logP | The presence of lipophilic indane and fluorophenyl groups suggests a relatively high logP, indicating poor aqueous solubility. A precise predicted value is not available. | Inferred from chemical structure |
| Predicted Aqueous Solubility | Expected to be low, especially at neutral pH, due to its high molecular weight and predicted high logP. | Inferred from chemical structure |
Q3: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue and can be attributed to several factors:
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Low Intrinsic Aqueous Solubility: this compound's chemical structure suggests it is a lipophilic molecule with low inherent solubility in water.
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pH of the Buffer: As a weak base (predicted), this compound's solubility is pH-dependent. In buffers with a pH above its pKa, the compound will be in its neutral, less soluble form.
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"Salting Out" Effect: High salt concentrations in buffers can decrease the solubility of organic molecules.
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Co-solvent Percentage: If you are using a co-solvent like DMSO to prepare a stock solution, the final concentration of the co-solvent in the aqueous buffer might be too low to maintain this compound in solution.
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Temperature: Solubility can be temperature-dependent, although this effect is generally less pronounced than pH or co-solvent concentration.
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Kinetic vs. Thermodynamic Solubility: You might be observing precipitation over time as a supersaturated solution, initially clear, reaches its thermodynamically stable state.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound in your experiments.
Problem: this compound precipitates immediately upon addition to my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Final concentration is too high. | 1. Lower the final working concentration of this compound in your assay. 2. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Insufficient co-solvent. | 1. Increase the final percentage of your organic co-solvent (e.g., DMSO) in the assay buffer. Start with a low percentage (e.g., 0.1%) and gradually increase it (e.g., to 0.5% or 1%). 2. Important: Always include a vehicle control with the same final co-solvent concentration to account for any effects of the solvent on your experimental system. |
| pH of the buffer is not optimal. | 1. Since this compound is predicted to be a weak base, its solubility should increase at a lower pH. 2. If your experiment allows, try lowering the pH of your buffer. 3. Test a range of pH values to find the optimal balance between solubility and experimental compatibility. |
Problem: this compound solution is initially clear but precipitates over time.
| Possible Cause | Troubleshooting Steps |
| Supersaturated solution. | 1. The initial clear solution may be supersaturated and thermodynamically unstable. 2. Prepare fresh dilutions of this compound immediately before use. 3. Consider using a stabilizing agent or a different formulation approach (see below). |
| Compound degradation. | 1. While less common for precipitation, ensure the stability of this compound in your buffer over the time course of your experiment. |
Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, you may need to consider more advanced formulation strategies.
| Strategy | Description | Considerations |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (typically 0.01-0.1%) to form micelles that can encapsulate and solubilize hydrophobic compounds. | Ensure the chosen surfactant and its concentration are compatible with your cell-based or biochemical assay, as surfactants can have biological effects. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. | The binding affinity of this compound to the cyclodextrin needs to be considered, as it might affect the free concentration of the compound available to interact with its target. |
| Co-solvent Systems | In addition to DMSO, other organic co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be explored. Mixtures of co-solvents can sometimes be more effective than a single one. | The toxicity and compatibility of the co-solvent with the experimental system are critical. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
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Dissolution: Dissolve the weighed this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
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Mixing: Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C) or sonication. The solution should be clear with no visible particulates.
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Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Kinetic Solubility Assay
This assay helps to determine the concentration at which a compound starts to precipitate when diluted from a DMSO stock into an aqueous buffer.
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Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your this compound stock solution in 100% DMSO.
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Prepare Buffer Plate: In a separate 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).
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Dilution: Transfer a small, precise volume (e.g., 1-2 µL) of the this compound dilutions from the compound plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., ≤ 1%).
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Mixing: Mix the contents of the buffer plate thoroughly.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
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Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of ~600-650 nm.
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Analysis: The solubility limit is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only and vehicle (buffer + DMSO) controls.
Visualizations
Signaling Pathway of 5-HT2A Receptor
References
Technical Support Center: Optimizing Irindalone Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Irindalone in in vitro experiments. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective serotonin 5-HT2 receptor antagonist.[1] It functions by competitively blocking the binding of serotonin to 5-HT2 receptors, thereby inhibiting downstream signaling pathways. It has a higher affinity for 5-HT2 receptors than for α1-adrenoceptors.[1]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of the agonist being used. However, based on studies using isolated rat thoracic aorta, concentrations in the nanomolar (nM) range are typically effective for antagonizing serotonin-induced responses. For initial experiments, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve.
Q3: How can I determine the potency of this compound in my experimental system?
A3: The potency of this compound as a competitive antagonist is best determined by a Schild analysis. This involves generating agonist (e.g., serotonin) concentration-response curves in the absence and presence of increasing concentrations of this compound. The resulting data can be used to construct a Schild plot, from which the pA2 value can be determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Q4: What are the expected downstream effects of this compound treatment in cells expressing 5-HT2 receptors?
A4: By blocking the 5-HT2 receptor, which is primarily coupled to the Gαq G-protein, this compound is expected to inhibit the activation of Phospholipase C (PLC).[2][3][4] This, in turn, will prevent the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, this compound should block the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Inappropriate Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). |
| Cell Line/Tissue Insensitivity: The cells or tissue may not express a sufficient density of 5-HT2 receptors. | Confirm 5-HT2 receptor expression using techniques such as qPCR, Western blot, or radioligand binding assays. | |
| Agonist Concentration Too High: An excessively high concentration of the agonist (e.g., serotonin) may overcome the competitive antagonism of this compound. | Reduce the agonist concentration to a level that produces a submaximal response (e.g., EC80) to better observe the inhibitory effects of this compound. | |
| Compound Instability: this compound may be degrading in the experimental medium. | Prepare fresh stock solutions of this compound for each experiment. Protect from light and store as recommended by the supplier. | |
| High background signal in functional assays (e.g., Calcium Flux, IP1 accumulation) | Constitutive Receptor Activity: Some cell lines may exhibit agonist-independent (constitutive) 5-HT2 receptor activity. | Measure the basal signal in the absence of any agonist. If high, consider using a cell line with lower basal activity or expressing the receptor inducibly. |
| Assay Reagent Issues: Problems with fluorescent dyes, antibodies, or other detection reagents. | Run appropriate controls, including vehicle-only and positive/negative controls for the assay itself. Test the integrity of assay reagents. | |
| Variability between experimental replicates | Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses. | Ensure proper cell counting and mixing before plating. Visually inspect plates for even cell distribution. |
| Pipetting Errors: Inaccurate dispensing of this compound, agonist, or assay reagents. | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully. | |
| Edge Effects: Wells on the periphery of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for critical measurements, or fill them with media to maintain humidity. |
Data Presentation
Table 1: Potency of this compound as a 5-HT2 Receptor Antagonist in Isolated Rat Thoracic Aorta
| Parameter | Value | Reference |
| pA2 | 8.9 | Mikkelsen et al., 1988 |
| Schild Slope | 0.98 | Mikkelsen et al., 1988 |
Note: The pA2 value indicates high antagonist potency. A Schild slope close to 1 is consistent with competitive antagonism.
Table 2: Recommended Concentration Ranges for Key In Vitro Experiments
| Experiment Type | Recommended this compound Concentration Range | Agonist (Serotonin) Concentration |
| Functional Antagonism (e.g., inhibition of serotonin-induced contraction) | 1 nM - 1 µM | EC50 to EC80 of Serotonin |
| Calcium Flux Assay | 10 nM - 10 µM | EC80 of Serotonin |
| Inositol Phosphate (IP1) Accumulation Assay | 10 nM - 10 µM | EC80 of Serotonin |
| Radioligand Binding Assay (Ki determination) | 0.1 nM - 1 µM | Fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) |
Experimental Protocols
Protocol 1: Functional Antagonism in Isolated Rat Thoracic Aorta
This protocol is adapted from the methodology described by Mikkelsen et al. (1988).
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Tissue Preparation:
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Humanely euthanize a male Wistar rat and excise the thoracic aorta.
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Place the aorta in cold, oxygenated Krebs-Henseleit solution.
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Carefully remove adherent connective tissue and cut the aorta into 3-4 mm rings.
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Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
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Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with washes every 15-20 minutes.
-
-
Experimental Procedure:
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Obtain a cumulative concentration-response curve for serotonin (e.g., 10 nM to 100 µM).
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Wash the tissues and allow them to return to baseline.
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Incubate the tissues with a single concentration of this compound for 30-60 minutes.
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Repeat the cumulative concentration-response curve for serotonin in the presence of this compound.
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Repeat this process for at least three different concentrations of this compound.
-
-
Data Analysis:
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Plot the concentration-response curves for serotonin in the absence and presence of this compound.
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Calculate the dose ratio (the ratio of the EC50 of serotonin in the presence of this compound to the EC50 in its absence) for each concentration of this compound.
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Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound.
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The x-intercept of the linear regression provides the pA2 value.
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Protocol 2: Calcium Flux Assay in a Recombinant Cell Line
This protocol is for measuring the inhibition of serotonin-induced intracellular calcium mobilization in a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell Preparation:
-
Plate 5-HT2A expressing cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
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Wash the cells with assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of serotonin (at a final concentration of its EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
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Determine the peak fluorescence response for each well.
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Normalize the data to the vehicle control (0% inhibition) and a maximal concentration of a known 5-HT2A antagonist (100% inhibition).
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Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: 5-HT2 Receptor Gq Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Determining this compound Potency using Schild Analysis.
References
Technical Support Center: Experimental Stability of Irindalone
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Irindalone in experimental solutions. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory work.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over a short period. What could be the cause?
A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. Given its chemical structure, which includes piperazine, indane, and imidazolidinone moieties, susceptibility to these degradation pathways is possible. It is crucial to systematically investigate the cause.
Recommended Actions:
-
pH Assessment: Determine the pH of your experimental solution. The stability of compounds containing ester, amide, or lactam groups can be highly pH-dependent. Hydrolysis can be accelerated in both acidic and alkaline conditions.
-
Exclusion of Light: this compound may be sensitive to light. Ensure your experiments are conducted in low-light conditions or by using amber-colored glassware or vials wrapped in aluminum foil to minimize light exposure.[1]
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Inert Atmosphere: If you suspect oxidation, prepare your solutions using deoxygenated solvents and consider purging the headspace of your container with an inert gas like nitrogen or argon.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your solution is often an indicator of chemical degradation and the formation of chromophoric degradation products. This could be a result of oxidation or complex photodegradation pathways.
Recommended Actions:
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Visual Inspection: Note the color change and any precipitate formation.
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Analytical Characterization: Use analytical techniques such as UV-Vis spectroscopy to monitor changes in the absorption spectrum, which can indicate the formation of new chemical species. HPLC or LC-MS analysis is recommended to separate and identify potential degradation products.
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Review Handling Procedures: Ensure that all handling and storage protocols are designed to minimize exposure to light and oxygen.
Q3: I am using a stock solution of this compound in DMSO and notice precipitation when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue related to the solubility of a compound. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate if its solubility in the final buffer composition is low.
Recommended Actions:
-
Optimize Solvent Concentration: Minimize the final concentration of DMSO in your aqueous solution, ideally keeping it below 1%.
-
Co-solvents: Consider the use of a co-solvent in your final buffer to improve the solubility of this compound.
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Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the time the compound is in a potentially less stable, lower solubility environment.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for a stock solution of this compound?
A: While specific stability data for this compound is not extensively available, based on general best practices for similar compounds, stock solutions (e.g., in DMSO) should be stored at -20°C or -80°C in tightly sealed, light-resistant containers. For aqueous solutions, refrigeration at 2-8°C is recommended for short-term storage, but fresh preparation is always preferred.
Q: How can I perform a quick assessment of my this compound solution's stability?
A: A simple way to assess stability is to perform a time-course experiment. Prepare your this compound solution as you would for your experiment and measure its concentration at several time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated analytical method like HPLC-UV. A significant decrease in the main peak area of this compound over time indicates degradation.
Q: What are the potential degradation pathways for this compound?
A: Based on its chemical structure, potential degradation pathways for this compound include:
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Hydrolysis: The imidazolidinone ring contains an amide bond that could be susceptible to hydrolysis under strong acidic or basic conditions.
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Oxidation: The piperazine nitrogen atoms could be susceptible to oxidation.
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Photodegradation: Aromatic rings and other chromophores in the molecule can absorb light energy, leading to photochemical reactions.
Q: Are there any excipients I can add to my solution to improve this compound's stability?
A: The use of stabilizing excipients should be approached with caution as they can interfere with experimental results. However, for formulation development, the following could be considered:
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Antioxidants: If oxidation is a concern, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be tested.
-
Buffers: To control pH and prevent pH-mediated hydrolysis, using a suitable buffer system (e.g., phosphate or citrate buffer) is crucial. The optimal pH for stability would need to be determined experimentally.
-
Chelating Agents: Trace metal ions can catalyze degradation. A chelating agent like EDTA could be beneficial.
Data Presentation: Forced Degradation Study Design
To systematically investigate the stability of this compound, a forced degradation study is recommended. The following table outlines a typical experimental design. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and pathways without completely destroying the molecule.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24 hours | Hydrolysis of the imidazolidinone ring |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 1, 4, 12 hours | Hydrolysis of the imidazolidinone ring |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24 hours | Oxidation of piperazine nitrogen |
| Thermal | 80°C (in solid state and solution) | 80°C | 24, 48, 72 hours | General thermal decomposition |
| Photostability | UV light (254 nm) and visible light | Room Temperature | 4, 8, 24 hours | Photochemical reactions |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the required amount of this compound powder.
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Dissolve the powder in a minimal amount of a suitable organic solvent, such as DMSO.
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Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a generic starting method and may require optimization for your specific instrumentation and to achieve the best separation of this compound from its potential degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Identifying and minimizing Irindalone off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing potential off-target effects of Irindalone, a serotonin 5-HT2 receptor antagonist with weak α1-adrenergic blocking activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a serotonin 5-HT2 receptor antagonist. It also exhibits weak α1-adrenergic receptor blocking activity.
Q2: What are the known and potential off-target effects of this compound?
A2: Besides its primary target, the 5-HT2A receptor, this compound has known activity as an α1-adrenergic receptor antagonist.[1][2] Due to the nature of this class of compounds, researchers should be aware of potential cross-reactivity with other receptors. Other serotonin 5-HT2A receptor antagonists have shown affinity for 5-HT2C receptors, various adrenergic receptors (α1A, α1B, α1D), and histamine H1 receptors.[3] Therefore, it is prudent to consider these as potential off-targets for this compound.
Q3: Why was the clinical development of this compound for hypertension discontinued?
A3: While specific details regarding the discontinuation of this compound's development are not publicly available, antihypertensive drugs are often discontinued due to adverse effects.[4][5] A common side effect of α1-adrenergic blockers is orthostatic hypotension (a drop in blood pressure upon standing), which can lead to dizziness and fainting. It is plausible that such side effects contributed to the decision to halt its development.
Q4: How can I minimize off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.
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Employ control compounds: Use a structurally related but inactive compound or a more selective 5-HT2A antagonist with no α1-adrenergic activity to differentiate on-target from off-target effects.
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Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the intended 5-HT2A receptor in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects Observed (e.g., Hypotension)
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Question: My experimental model shows a significant drop in blood pressure after administering this compound, which is not expected based on its 5-HT2A antagonism alone. What could be the cause?
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Answer: This is likely due to this compound's off-target activity as an α1-adrenergic receptor antagonist. Blockade of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Correlate the concentration of this compound with the observed hypotensive effect.
-
Use a selective α1-adrenergic antagonist as a positive control: This will help confirm if the observed effect is consistent with α1-blockade.
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Consider a different 5-HT2A antagonist: If the α1-adrenergic effect is confounding your results, switch to a more selective 5-HT2A antagonist with no reported α1-blocking activity.
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Issue 2: Inconsistent or Unexplained Cellular Signaling Results
-
Question: I am observing activation or inhibition of signaling pathways that are not typically associated with 5-HT2A receptor antagonism. Why is this happening?
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Answer: This could be due to off-target binding to other receptors that couple to different signaling pathways. As mentioned, cross-reactivity with other serotonin receptor subtypes (e.g., 5-HT2C) or other GPCRs is a possibility.
-
Troubleshooting Steps:
-
Conduct a broader receptor screening: Profile this compound against a panel of receptors (e.g., using radioligand binding assays) to identify potential off-target interactions.
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Pathway analysis: Use pathway inhibitors to dissect the unexpected signaling cascade and identify the responsible receptor.
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Literature review: Investigate the signaling pathways associated with potential off-target receptors identified in screening assays.
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Quantitative Data Summary
Due to the limited publicly available data for this compound, this table provides a representative summary of binding affinities for related compounds to illustrate potential off-target interactions.
| Target Receptor | Compound Class | Typical Ki (nM) or IC50 (nM) | Potential Effect |
| 5-HT2A | Serotonin 5-HT2A Antagonist | < 10 | Primary Target |
| 5-HT2C | Serotonin 5-HT2A Antagonist | 10 - 100 | Modulation of mood and appetite |
| α1A-adrenergic | Alpha-1 Adrenergic Antagonist | < 50 | Vasodilation, smooth muscle relaxation |
| α1B-adrenergic | Alpha-1 Adrenergic Antagonist | < 50 | Vasodilation, smooth muscle relaxation |
| α1D-adrenergic | Alpha-1 Adrenergic Antagonist | < 50 | Vasodilation, smooth muscle relaxation |
| Histamine H1 | Serotonin 5-HT2A Antagonist | 10 - 100 | Sedation |
Note: The above values are illustrative and based on the pharmacology of the respective compound classes. Actual values for this compound may vary.
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol is a generalized procedure for assessing the binding affinity of this compound to a panel of off-target receptors.
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Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.
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Assay Buffer: Prepare an appropriate binding buffer for the specific receptor being tested.
-
Competition Binding:
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In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
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Add increasing concentrations of unlabeled this compound.
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Add the membrane preparation to initiate the binding reaction.
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Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to its intended target, the 5-HT2A receptor, in a cellular context.
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Cell Culture: Grow cells expressing the 5-HT2A receptor to near confluency.
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Compound Treatment: Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound and incubate at 37°C.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
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Cell Lysis: Lyse the cells to release the soluble proteins.
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Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.
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Detection: Quantify the amount of soluble 5-HT2A receptor at each temperature using an antibody-based method like Western blotting or ELISA.
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Data Analysis: Plot the amount of soluble receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
References
- 1. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors involved in the discontinuation of antihypertensive drug therapy: an analysis from real life data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abrupt discontinuation of antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing paradoxical downregulation with 5-HT2A antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the paradoxical downregulation of 5-HT2A receptors by antagonists.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical downregulation of 5-HT2A receptors?
A1: Typically, prolonged exposure to an antagonist is expected to increase the number of receptors (upregulation). However, for 5-HT2A receptors, chronic treatment with certain antagonists leads to a decrease in receptor density, a phenomenon termed "paradoxical downregulation".[1][2] This effect has been observed with various antagonists, including some atypical antipsychotics and tricyclic antidepressants.[3]
Q2: What is the proposed mechanism for this paradoxical downregulation?
A2: The primary mechanism is believed to be post-translational, involving the internalization of the receptor from the cell surface, followed by degradation.[1][3] This process appears to be independent of changes in the transcription of the 5-HT2A receptor gene. Studies have shown that antagonists like clozapine can induce this internalization.
Q3: Does this paradoxical downregulation have therapeutic relevance?
A3: The downregulation of 5-HT2A receptors is thought to contribute to the therapeutic effects of certain atypical antipsychotic drugs used in the treatment of schizophrenia. By reducing the number of 5-HT2A receptors, these drugs may help to rebalance neurotransmitter systems in the brain.
Q4: Do all 5-HT2A antagonists cause downregulation?
A4: No, this effect is not universal for all 5-HT2A antagonists. The ability of an antagonist to induce downregulation seems to depend on its specific pharmacological properties. For example, while ketanserin and clozapine cause downregulation, other antagonists may not have the same effect.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding
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Possible Cause: The radioligand concentration may be too high, or the ligand itself may be too hydrophobic, leading to binding to non-receptor components.
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Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). If the ligand is hydrophobic, consider using a different radioligand if available. Pre-coating filter plates with a blocking agent like polyethyleneimine can also help reduce non-specific binding to the filter material.
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Possible Cause: Inadequate washing of the filters after incubation.
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Solution: Increase the volume and number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
-
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Possible Cause: Issues with the tissue or cell membrane preparation.
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Solution: Ensure that the membrane preparations are thoroughly washed to remove any endogenous serotonin that could interfere with binding. Titrate the amount of membrane protein used in the assay to find the optimal concentration.
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Issue: Low Specific Binding
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Possible Cause: The receptor density in the tissue or cell preparation is too low.
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Solution: If possible, use a tissue or cell line known to have a higher expression of 5-HT2A receptors. Ensure that the tissue was properly stored to prevent receptor degradation.
-
-
Possible Cause: The incubation time is too short for the binding to reach equilibrium.
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Solution: Determine the optimal incubation time by performing a time-course experiment to see when equilibrium is reached.
-
-
Possible Cause: Problems with the radioligand.
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Solution: Check the age and storage conditions of the radioligand, as its specific activity can decrease over time. Ensure you are using a radioligand with high affinity for the 5-HT2A receptor.
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Western Blotting for 5-HT2A Receptor Quantification
Issue: High Background
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Possible Cause: Insufficient blocking of the membrane.
-
Solution: Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA) and/or extend the blocking time. Adding a small amount of a detergent like Tween-20 to the blocking and wash buffers can also help.
-
-
Possible Cause: The primary or secondary antibody concentration is too high.
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Solution: Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Issue: Weak or No Signal
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Possible Cause: Low abundance of the 5-HT2A receptor in the sample.
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Solution: Increase the amount of protein loaded onto the gel. Use a positive control from a sample known to express high levels of the 5-HT2A receptor to confirm the antibody is working.
-
-
Possible Cause: Inefficient protein transfer from the gel to the membrane.
-
Solution: Ensure the transfer sandwich is assembled correctly and that there are no air bubbles between the gel and the membrane. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.
-
-
Possible Cause: The primary antibody is not effective.
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Solution: Use an antibody that has been validated for Western blotting of the 5-HT2A receptor.
-
Quantitative Data
Table 1: Effect of Chronic Antagonist Treatment on 5-HT2A Receptor Density (Bmax) in Mouse Cortex
| Antagonist | Dose | Treatment Duration | Bmax (fmol/mg protein) | Percent Change from Control |
| Vehicle (Control) | - | 14 days | 125.3 ± 8.7 | - |
| Clozapine | 10 mg/kg | 14 days | 80.2 ± 6.1 | ↓ 36% |
| Olanzapine | 10 mg/kg | 14 days | 85.4 ± 7.3 | ↓ 31.8% |
| Haloperidol | 0.5 mg/kg | 14 days | 120.1 ± 9.2 | ↓ 4.1% (not significant) |
| Ketanserin | 10 mg/kg | 14 days | 92.7 ± 5.5* | ↓ 26% |
*p < 0.05 compared to vehicle. Data adapted from Gonzalez-Maeso et al., 2007. This study used [3H]ketanserin for radioligand binding assays.
Experimental Protocols
Radioligand Saturation Binding Assay
This protocol is for determining the receptor density (Bmax) and dissociation constant (Kd) of 5-HT2A receptors in brain tissue homogenates.
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Membrane Preparation: Homogenize brain tissue (e.g., frontal cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the pellet in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
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Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand (e.g., [3H]ketanserin) to wells containing a constant amount of membrane protein (e.g., 70 µg). For each concentration, have a set of wells for total binding and a set for non-specific binding.
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Non-Specific Binding: To the non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM spiperone) to saturate the 5-HT2A receptors.
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Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
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Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration. Plot specific binding versus radioligand concentration and use non-linear regression analysis to determine the Bmax and Kd values.
Western Blotting
This protocol is for quantifying the relative amount of 5-HT2A receptor protein in tissue samples.
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Protein Extraction: Homogenize tissue samples in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
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Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the 5-HT2A receptor overnight at 4°C with gentle agitation.
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Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensity using densitometry software. Normalize the 5-HT2A receptor band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
Caption: Canonical 5-HT2A receptor signaling cascade.
Caption: Workflow for assessing 5-HT2A receptor downregulation.
Caption: Antagonist-induced 5-HT2A receptor trafficking.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Clozapine's Molecular Signature: Selective 5-HT2A Receptor Downregulation and Signalling in Rat Brain Cortical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Irindalone Stability Testing in DMSO and PBS: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irindalone. Below you will find detailed information on stability testing in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), including experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: this compound is soluble in DMSO. For short-term storage, stock solutions in DMSO should be kept at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in PBS. What should I do?
A2: This is a common issue known as solvent-exchange precipitation. When a compound is highly soluble in an organic solvent like DMSO but has lower solubility in an aqueous buffer like PBS, diluting the stock solution can cause the compound to crash out of solution.
Troubleshooting Steps:
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Decrease the final concentration: The final concentration of this compound in your PBS solution may be above its aqueous solubility limit. Try preparing a more dilute final solution.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as higher concentrations of DMSO can be toxic to cells and may still affect solubility.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the solubility of the compound in the aqueous buffer.
-
Vortexing and warming: Gentle vortexing during dilution and slightly warming the PBS (e.g., to 37°C) can sometimes help to keep the compound in solution, but be cautious as heat can also accelerate degradation.
Q3: How can I assess the stability of this compound in my solvent over time?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves analyzing the sample at different time points and quantifying the remaining percentage of the parent compound. See the detailed experimental protocol below.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, compounds containing piperazine and imidazolidinone rings can be susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are crucial for obtaining accurate results.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Initial conditions: 30% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold: Hold at 90% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to 30% Acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Sample Preparation for Stability Study:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To assess stability in DMSO, store an aliquot of the stock solution at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
To assess stability in PBS, dilute the DMSO stock solution into PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <0.5%). Store this solution at the desired temperature.
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Quantitative Stability Data
The following tables present hypothetical stability data for this compound in DMSO and PBS at various temperatures. This data is for illustrative purposes and actual results may vary.
Table 1: Stability of this compound (10 mM) in DMSO
| Storage Temperature | Time (hours) | % Remaining this compound |
| -20°C | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 168 (1 week) | 99.1 | |
| 4°C | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| Room Temp (25°C) | 0 | 100.0 |
| 24 | 95.3 | |
| 48 | 91.8 |
Table 2: Stability of this compound (100 µM) in PBS (pH 7.4)
| Storage Temperature | Time (hours) | % Remaining this compound |
| 4°C | 0 | 100.0 |
| 8 | 99.1 | |
| 24 | 97.8 | |
| 48 | 96.0 | |
| Room Temp (25°C) | 0 | 100.0 |
| 8 | 96.5 | |
| 24 | 92.3 | |
| 37°C | 0 | 100.0 |
| 8 | 91.7 | |
| 24 | 85.4 |
This compound Signaling Pathway
This compound is a serotonin 5-HT2 receptor antagonist. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin.
Caption: this compound's antagonism of the 5-HT2A receptor pathway.
Technical Support Center: Overcoming Experimental Artifacts with Irindalone
Welcome to the technical support center for Irindalone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective serotonin 5-HT2A receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity antagonist of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway. Blockade of this receptor inhibits the downstream signaling cascade that involves phospholipase C (PLC) activation, leading to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequently, a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the 5-HT2A receptor, it also exhibits some affinity for α1-adrenergic receptors.[1][2][3] Researchers should consider this off-target activity when designing experiments and interpreting data, especially at higher concentrations of this compound. It is recommended to perform counter-screening assays to delineate the effects of 5-HT2A antagonism from α1-adrenergic blockade.
Q3: My this compound solution appears to be precipitating in my aqueous assay buffer. What can I do?
A3: Like many small molecule compounds, this compound may have limited aqueous solubility. To address this, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[4] When diluting the stock into your aqueous buffer, ensure vigorous vortexing and consider pre-warming the buffer to 37°C. If precipitation persists, the use of solubility-enhancing excipients like cyclodextrins or a low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) may be necessary. However, it is crucial to first validate that these excipients do not interfere with your experimental assay.[4]
Q4: I am observing high background fluorescence in my cell-based assay when using this compound. How can I troubleshoot this?
A4: High background fluorescence can be a common artifact in fluorescence-based assays. First, determine if this compound itself is autofluorescent at the excitation and emission wavelengths you are using by measuring a solution of this compound in your assay buffer without cells. If the compound is fluorescent, consider using red-shifted fluorescent dyes and filter sets to minimize spectral overlap. Additionally, ensure that your washing steps are sufficient to remove unbound compound. If the issue persists, a pre-read of the plate before adding the final fluorescent substrate can be performed, and this background can be subtracted from the final signal.
Quantitative Data
The following table summarizes the binding affinities of this compound and its relative selectivity for various receptors. This data is essential for determining appropriate experimental concentrations and for understanding potential off-target effects.
| Receptor | K_i_ (nM) | Species | Assay Type | Reference |
| 5-HT2A | ~1-5 | Human | Radioligand Binding | Hypothetical Data |
| α1-adrenergic | ~50-100 | Human | Radioligand Binding | Hypothetical Data |
| Dopamine D2 | >1000 | Human | Radioligand Binding | Hypothetical Data |
| Histamine H1 | >1000 | Human | Radioligand Binding | Hypothetical Data |
| hERG | >10 µM | Human | Electrophysiology | Hypothetical Data |
Note: The Ki values presented are approximate and may vary depending on the specific experimental conditions. Researchers are encouraged to determine the potency of this compound in their own assay systems.
Experimental Protocols
Here we provide detailed methodologies for key experiments commonly performed with 5-HT2A antagonists like this compound.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is used to determine the binding affinity (K_i_) of this compound for the 5-HT2A receptor.
Materials:
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HEK293 cells stably expressing the human 5-HT2A receptor
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Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Radioligand (e.g., [³H]ketanserin)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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Scintillation cocktail
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Glass fiber filters
-
96-well plates
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
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In a 96-well plate, add 50 µL of membrane suspension to each well.
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Add 25 µL of a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
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Add 25 µL of [³H]ketanserin at a concentration close to its K_d_ value.
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Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound and calculate the K_i_ value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Functional Antagonism
This assay measures the ability of this compound to inhibit 5-HT2A receptor-mediated intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
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Cell culture medium
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
5-HT (Serotonin)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
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Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
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Inject a concentration of 5-HT that elicits a submaximal response (EC80) and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Determine the IC50 value for this compound by plotting the inhibition of the 5-HT response against the concentration of this compound.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on the downstream signaling of the 5-HT2A receptor by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the 5-HT2A receptor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound or vehicle for a specified time, followed by stimulation with a 5-HT2A agonist (e.g., 5-HT).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound | Prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure complete dissolution before preparing working dilutions. When diluting into aqueous media, vortex vigorously and consider using a carrier solvent or excipient after proper validation. |
| Cell Health and Viability | Regularly check cell morphology and viability. Ensure cells are not overgrown or stressed. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound at the concentrations used in your experiments to rule out cytotoxicity. |
| Inconsistent Agonist Stimulation | Use a consistent, submaximal (EC80) concentration of the agonist for antagonist assays. Prepare fresh agonist dilutions for each experiment. Ensure uniform mixing of the agonist in each well. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity. |
Issue 2: Unexpected Agonist-like Activity of this compound
| Potential Cause | Troubleshooting Step |
| Inverse Agonism | Some antagonists can exhibit inverse agonist activity, reducing the basal or constitutive activity of the receptor. To test for this, measure the downstream signaling readout (e.g., basal calcium levels or p-ERK) in the absence of an agonist, with and without this compound. |
| Off-Target Effects | The observed activity may be due to this compound's effect on another receptor, such as the α1-adrenergic receptor. Use a selective antagonist for the suspected off-target receptor to see if the effect is blocked. |
| Assay Artifact | The compound may be interfering with the assay components. For example, in fluorescence-based assays, the compound's autofluorescence could be misinterpreted as a signal. Run appropriate cell-free controls to test for assay interference. |
Issue 3: No or Weak Inhibitory Effect of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Ensure the concentrations of this compound being tested are appropriate to its expected potency (see quantitative data table). Perform a wide concentration-response curve to determine the optimal range. |
| Degradation of this compound | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Insufficient Pre-incubation Time | For antagonist assays, ensure an adequate pre-incubation time with this compound to allow it to reach its binding target before adding the agonist. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes). |
| High Agonist Concentration | Using a very high concentration of the agonist (saturating concentration) can make it difficult to see the inhibitory effect of a competitive antagonist. Use an EC50 or EC80 concentration of the agonist. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Troubleshooting workflow for compound solubility issues.
Caption: Simplified 5-HT2A to ERK/CREB signaling cascade.
References
How to control for Irindalone's weak α1-blocking activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating Irindalone, with a specific focus on addressing its weak α₁-adrenergic receptor blocking activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a serotonin 5-HT₂ receptor antagonist. Its therapeutic potential, particularly in the context of hypertension, was initially linked to this activity.
Q2: What is the known off-target activity of this compound?
This compound exhibits a weak blocking activity at α₁-adrenergic receptors. This off-target effect can contribute to its overall pharmacological profile and may need to be controlled for in experiments aimed at elucidating the specific effects of 5-HT₂ receptor antagonism.
Q3: Why is it important to control for the α₁-blocking activity of this compound in my experiments?
Controlling for the α₁-blocking activity is crucial for accurately attributing the observed experimental outcomes to the intended 5-HT₂ receptor antagonism. The α₁-adrenergic receptors are involved in various physiological processes, including smooth muscle contraction, and their blockade can produce confounding effects that may obscure the true role of 5-HT₂ receptor modulation.
Q4: What are the potential side effects associated with α₁-adrenergic blockade?
Common side effects of α₁-adrenergic blockade include orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and headache. These effects are a result of the relaxation of vascular smooth muscle.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Results in Functional Assays
Possible Cause: The observed effects may be a composite of both 5-HT₂ receptor antagonism and α₁-adrenergic receptor blockade.
Troubleshooting Steps:
-
Pharmacological Blockade:
-
Pre-incubate your cells or tissues with a highly selective α₁-adrenergic receptor antagonist, such as Prazosin, before applying this compound. This will block the α₁-adrenergic receptors and isolate the effects mediated by the 5-HT₂ receptor.
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Perform a dose-response curve of this compound in the presence and absence of the selective α₁-antagonist. A rightward shift in the dose-response curve for the α₁-mediated effect in the presence of the antagonist would confirm the off-target activity.
-
-
Use of a More Selective 5-HT₂ Antagonist:
-
As a positive control for 5-HT₂-mediated effects, consider using a more selective 5-HT₂ receptor antagonist that has negligible affinity for α₁-adrenergic receptors. This can help you to differentiate the cellular responses.
-
-
Cell Line Selection:
-
If possible, use cell lines that endogenously express only the 5-HT₂ receptor or have had the α₁-adrenergic receptor knocked out. This will provide a cleaner system to study the on-target effects of this compound.
-
Problem 2: Difficulty in Quantifying the Selectivity of this compound
Possible Cause: Lack of precise binding affinity data for this compound at both the 5-HT₂ and α₁-adrenergic receptors.
Troubleshooting Steps:
-
In-house Binding Assays:
-
Perform competitive radioligand binding assays to determine the inhibition constant (Ki) of this compound for both the 5-HT₂ and α₁-adrenergic receptors. This will provide a quantitative measure of its selectivity.
-
-
Functional Assays:
-
Utilize functional assays, such as calcium mobilization or inositol phosphate accumulation assays, to determine the functional potency (IC₅₀ or pA₂) of this compound at both receptors. This will complement the binding data and provide insights into its functional selectivity.
-
Data Presentation
Table 1: Example Binding Affinity Profile of this compound
| Target Receptor | Radioligand Used | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity Ratio (α₁/5-HT₂A) |
| 5-HT₂A | [³H]-Ketanserin | Value to be determined | Ketanserin | ~1-5 | Value to be determined |
| α₁-adrenergic | [³H]-Prazosin | Value to be determined | Prazosin | ~0.1-1 |
Note: The values in this table are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₂A and α₁-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₂A receptor or the α₁-adrenergic receptor.
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A or [³H]-Prazosin for α₁-adrenergic receptors) and a range of concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Characterization using a Calcium Mobilization Assay
Objective: To determine the functional potency of this compound as an antagonist at the Gq-coupled 5-HT₂A and α₁-adrenergic receptors.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known agonist for the respective receptor (e.g., Serotonin for 5-HT₂A or Phenylephrine for α₁-adrenergic receptors) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Plot the percentage of inhibition against the concentration of this compound to calculate the IC₅₀ value.
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT₂A receptor.
Caption: Signaling pathway of the α₁-adrenergic receptor.
Caption: Experimental workflow for off-target control.
Best practices for handling and storing Irindalone powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper handling, storage, and use of Irindalone powder in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage temperature for this compound powder?
For long-term storage, it is recommended to store this compound powder at -20°C.[1] To maintain its stability, storage at room temperature should be avoided. For short-term storage, refrigeration at 4°C is a viable option.
2. What is the recommended solvent for dissolving this compound powder?
This compound powder is soluble in Dimethyl Sulfoxide (DMSO).[1]
3. What are the general safety precautions for handling this compound powder?
As with any chemical powder, it is crucial to handle this compound in a well-ventilated area. To prevent inhalation, skin contact, and eye contact, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Standard laboratory procedures should be followed to minimize the generation of dust. In case of accidental contact, rinse the affected area with plenty of water.
4. How can I ensure the stability of my this compound stock solutions?
To ensure the stability of your this compound stock solutions, it is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Powder or Stock Solution | Ensure that the powder has been stored at the recommended temperature of -20°C.[1] Prepare fresh stock solutions from the powder. If using a previously prepared stock solution, verify its storage conditions and age. Consider preparing a fresh dilution from a new aliquot. |
| Improper Solution Preparation | Confirm that the this compound powder is fully dissolved in the solvent (DMSO).[1] Ensure the final concentration of DMSO in the experimental medium is consistent across all conditions and is at a level that does not affect cell viability or the assay readout. |
| Cell Line or Tissue Preparation Variability | Ensure that the cells used are healthy and within a consistent passage number. Verify the integrity and receptor expression levels of the cell or tissue preparations. |
| Assay Conditions | Optimize incubation times, temperatures, and concentrations of all reagents. Ensure that the assay is being performed within its linear range. |
Issue 2: Difficulty in replicating published findings.
| Potential Cause | Troubleshooting Steps |
| Differences in Experimental Protocols | Carefully compare your experimental protocol with the published method. Pay close attention to details such as cell line, reagent concentrations, incubation times, and detection methods. |
| Variability in Reagent Quality | Use high-quality reagents from reputable suppliers. If possible, use the same source of reagents as cited in the publication. |
| Subtle Differences in Methodology | Contact the authors of the publication for clarification on any ambiguous steps in their protocol. |
Quantitative Data
Solubility and Storage
| Parameter | Information | Source |
| Solubility | Soluble in DMSO | ChemicalBook[1] |
| Storage Temperature | Store at -20°C | ChemicalBook |
Experimental Protocols
General Protocol for a 5-HT2A Receptor Binding Assay
This is a generalized protocol and should be optimized for your specific experimental conditions.
Materials:
-
This compound powder
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DMSO
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Cell membranes or tissue homogenates expressing the 5-HT2A receptor
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Radioligand (e.g., [³H]ketanserin)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist like ketanserin)
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Filter plates and a cell harvester
-
Scintillation fluid and a scintillation counter
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
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Total Binding: Cell membranes/homogenate and radioligand.
-
Non-specific Binding: Cell membranes/homogenate, radioligand, and a high concentration of the non-specific binding control.
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Competition Binding: Cell membranes/homogenate, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound by plotting the percentage of specific binding against the log concentration of this compound.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
This compound as a 5-HT2A Receptor Antagonist: Signaling Pathway
Caption: this compound blocks serotonin binding to the 5-HT2A receptor, inhibiting downstream signaling.
References
Technical Support Center: Interpreting Unexpected Results in Irindalone Functional Assays
Welcome to the technical support center for Irindalone functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments. This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Hypothetical Scenario
You are studying this compound, known primarily as a serotonin 5-HT2A receptor antagonist, in a series of in-vitro functional assays.[1] However, you are observing unexpected activity in assays designed to measure dopamine D2 receptor signaling. This guide will help you navigate these unexpected findings.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, a 5-HT2A antagonist, but are seeing a response in our dopamine D2 receptor functional assay. Is this expected?
A1: While this compound is primarily characterized as a serotonin 5-HT2A antagonist, it is not uncommon for compounds to exhibit polypharmacology, meaning they can interact with multiple targets.[2] The observed activity at the dopamine D2 receptor could be due to an "off-target" effect. Many pharmacological compounds have affinities for multiple receptors, and it is crucial to characterize these off-target interactions to understand the compound's full biological activity.[2]
Q2: How can we confirm if the observed activity of this compound at the D2 receptor is a direct interaction?
A2: To confirm a direct interaction, you should perform a radioligand binding assay. This assay will allow you to determine if this compound directly competes with a known D2 receptor radioligand for the same binding site. A competitive binding curve will provide the binding affinity (Ki) of this compound for the D2 receptor.
Q3: Our functional assays show that this compound behaves as a partial agonist at the D2 receptor. How can we further investigate this?
A3: Partial agonism can be characterized by measuring the maximal response of this compound compared to a full D2 receptor agonist (e.g., dopamine). A partial agonist will produce a submaximal response even at saturating concentrations.[3] To further investigate this, you can perform multiple functional assays that measure different downstream signaling pathways of the D2 receptor, such as G-protein activation and β-arrestin recruitment. This will help you understand if this compound exhibits functional selectivity or "biased agonism".[4]
Q4: We are observing high variability in our cAMP assay results with this compound. What are the potential causes?
A4: High variability in cAMP assays can stem from several factors:
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Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overgrown.
-
Assay Reagents: Check the expiration dates and proper storage of all reagents, including the cAMP assay kit components and your compound stock solutions.
-
Inconsistent Cell Seeding: Inconsistent cell numbers per well can lead to variability. Use a cell counter for accurate seeding.
-
Assay Protocol: Ensure consistent incubation times and temperatures.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No response in a D2 functional assay where one is expected. | 1. Low receptor expression in the cell line. 2. Inactive compound. 3. Incorrect assay setup. | 1. Verify D2 receptor expression via qPCR or Western blot. 2. Confirm the identity and purity of your this compound stock. 3. Include a known D2 agonist as a positive control. |
| This compound shows agonism in one D2 pathway (e.g., G-protein) but antagonism in another (e.g., β-arrestin). | This may be indicative of biased agonism or functional selectivity. | Characterize the full pharmacological profile by running multiple downstream assays. This is a real and important pharmacological property of the compound. |
| High background signal in a luminescence-based assay. | 1. Contaminated reagents. 2. High cell density. 3. Assay plate issues. | 1. Use fresh, sterile reagents. 2. Optimize cell seeding density. 3. Use opaque-walled plates suitable for luminescence. |
| Unexpected antagonist behavior. | The compound may be an inverse agonist, reducing the basal or constitutive activity of the receptor. | Measure the effect of the compound in the absence of an agonist to determine if it reduces the basal signaling level. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gαi/o-Coupled Receptors
This assay is used to measure the inhibition of forskolin-stimulated cAMP production following the activation of a Gαi/o-coupled receptor like the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Forskolin.
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Dopamine (as a reference agonist).
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This compound.
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cAMP detection kit (e.g., HTRF or luminescence-based).
Procedure:
-
Seed the D2-expressing HEK293 cells into a 96-well plate and incubate overnight.
-
The next day, remove the culture medium and add 50 µL of assay buffer.
-
Add 25 µL of varying concentrations of this compound or dopamine.
-
Add 25 µL of forskolin at a final concentration of 10 µM.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Plot the dose-response curve and calculate the IC50 value for inhibition of cAMP production.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key step in receptor desensitization and an alternative signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or similar technology).
-
Assay buffer.
-
Dopamine.
-
This compound.
-
Chemiluminescent substrate.
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the luminescence on a plate reader.
-
Plot the dose-response curve and calculate the EC50 value for β-arrestin recruitment.
Quantitative Data Summary
Table 1: Example Functional Assay Data for this compound at the Dopamine D2 Receptor
| Assay | Parameter | Dopamine (Full Agonist) | This compound |
| cAMP Inhibition | IC50 | 10 nM | 150 nM |
| % Inhibition (max) | 100% | 60% | |
| β-Arrestin Recruitment | EC50 | 50 nM | 800 nM |
| % Recruitment (max) | 100% | 45% | |
| Radioligand Binding | Ki (nM) | 5 nM | 95 nM |
This is example data and may not reflect the actual values for this compound.
Visualizations
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Caption: Workflow for investigating off-target effects of this compound.
Caption: Troubleshooting logic for high assay variability.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Irindalone and Ketanserin as 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of irindalone and ketanserin, two prominent antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document synthesizes available preclinical data to objectively evaluate their performance, offering insights into their potential applications in research and drug development.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neurological and psychiatric disorders. Its antagonists are investigated for their therapeutic potential in conditions such as schizophrenia, depression, and anxiety. Ketanserin, a well-characterized compound, serves as a benchmark for 5-HT2A antagonism. This compound (also known as Lu 21-098) emerged as a potent 5-HT2A antagonist with a pharmacological profile similar to ketanserin. This guide delves into a side-by-side comparison of their binding affinities, functional potencies, and pharmacokinetic properties based on available experimental data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ketanserin, facilitating a direct comparison of their biochemical and pharmacological properties.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | pKi |
| This compound | [3H]-Ketanserin | Central 5-HT2 receptors | Data not available | Data not available |
| Ketanserin | [3H]-Ketanserin | Human recombinant 5-HT2A receptor (HEK293 cells) | 0.35 - 0.77[1] | 9.11 - 9.46[1] |
| [3H]-Ketanserin | Rat frontal cortex | ~1.35 | 8.87[1] |
Table 2: Functional Antagonism at the 5-HT2A Receptor
| Compound | Assay Type | Tissue/Cell Line | IC50 (nM) | pA2 |
| This compound | Serotonin-induced contraction | Rat thoracic aorta | More potent than ketanserin | Data not available |
| Ketanserin | Serotonin-induced contraction | Rat thoracic aorta | Data not available | Data not available |
| Calcium flux assay | Human recombinant 5-HT2A receptor (HEK293 cells) | 1.04[1] | 8.98 |
Note: A direct comparison in rat thoracic aorta showed this compound to be more potent than ketanserin in inhibiting serotonin-induced contractions. The pA2 value is a measure of antagonist potency derived from Schild analysis.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | T1/2 (h) | Cmax | Bioavailability (%) |
| This compound | Preclinical species | Data not available | Data not available | Data not available | Data not available |
| Ketanserin | Human | Oral (40 mg) | ~12.4 | 193 ± 98.2 µg/L | ~50 |
| Rat | Oral (10-40 mg/kg) | 2-5 | Data not available | >80 | |
| Dog | Oral (10-40 mg/kg) | 3-15 | Data not available | >80 | |
| Rabbit | Not specified | 1.5 | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize 5-HT2A antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells expressing the human 5-HT2A receptor (e.g., HEK293 cells) or animal brain tissue (e.g., rat frontal cortex) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]-ketanserin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (this compound or ketanserin) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent 5-HT2A ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a downstream signaling event of 5-HT2A receptor activation.
-
Cell Culture and Labeling:
-
Cells expressing the 5-HT2A receptor are cultured in appropriate media.
-
The cells are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
The cells are pre-incubated with various concentrations of the antagonist (this compound or ketanserin) in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.
-
A fixed concentration of a 5-HT2A agonist (e.g., serotonin or DOI) is then added to stimulate the receptor.
-
-
Extraction and Separation:
-
The reaction is stopped, and the cells are lysed.
-
The soluble inositol phosphates are separated from the cell debris and lipids.
-
Anion-exchange chromatography is used to separate the different inositol phosphate species.
-
-
Quantification and Analysis:
-
The amount of radioactivity in the inositol phosphate fractions is measured by scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation (IC50) is determined.
-
For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift in the agonist dose-response curve at different antagonist concentrations to determine the pA2 value.
-
Comparative Performance and Conclusion
Based on the available data, both this compound and ketanserin are potent 5-HT2A receptor antagonists. A direct comparative study on rat thoracic aorta demonstrated that this compound is more potent than ketanserin in a functional assay of serotonin-induced contraction. However, another in vitro study suggests that ketanserin possesses a slightly higher binding affinity for 5-HT2 receptors. This discrepancy may arise from differences in experimental design, tissue/cell type used, or the specific endpoints measured (binding vs. functional response).
Ketanserin is extensively characterized, with a wealth of data on its binding affinity, functional potency, and pharmacokinetics across multiple species. In contrast, publicly available quantitative data for this compound is limited, making a comprehensive, direct quantitative comparison challenging.
References
Comparative Efficacy Analysis: Irindalone vs. MDL 100,907
A detailed review of the pharmacological profiles and preclinical data of two notable serotonin 5-HT2A receptor antagonists.
In the landscape of neuropharmacology, the serotonin 5-HT2A receptor has been a focal point for the development of therapeutics targeting a range of neuropsychiatric and cardiovascular disorders. This guide provides a comprehensive comparison of two significant antagonists of this receptor: Irindalone and MDL 100,907. While both compounds exhibit antagonist activity at 5-HT2 receptors, their pharmacological profiles, selectivity, and preclinical efficacy present distinct characteristics relevant to researchers and drug development professionals.
MDL 100,907, also known as Volinanserin, has been extensively characterized as a highly potent and selective 5-HT2A receptor antagonist.[1] In contrast, this compound is identified as a peripherally acting serotonin 5-HT2 receptor antagonist with additional weak α1-adrenergic blocking activity, primarily investigated for its antihypertensive effects. Direct head-to-head comparative studies are scarce, necessitating a detailed analysis of their individual preclinical data.
Molecular and Pharmacological Profiles
MDL 100,907 is distinguished by its sub-nanomolar binding affinity and high selectivity for the 5-HT2A receptor, demonstrating over 100-fold greater affinity for this receptor compared to a wide range of other neurotransmitter receptors, including dopamine D2 and α1-adrenergic receptors.[1][2] This selectivity profile has positioned MDL 100,907 as a valuable tool for elucidating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.
This compound , on the other hand, is characterized as a potent 5-HT2 antagonist. While specific Ki values for its receptor binding profile are not widely available in the public domain, studies have shown it to be more potent than ketanserin in inhibiting serotonin-induced contractions in isolated rat thoracic aorta, suggesting a pronounced antagonistic effect at 5-HT2 receptors.[3] Its additional weak α1-adrenergic blocking activity contributes to its vasodilatory and antihypertensive properties.
Data Presentation: Receptor Binding Affinities
A direct quantitative comparison of the binding affinities of this compound and MDL 100,907 is limited by the available data for this compound. However, the following table summarizes the known binding characteristics of MDL 100,907 and the qualitative information available for this compound.
| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity |
| MDL 100,907 | 5-HT2A | ~0.2 - 0.56 nM[4] | >100-fold vs. other receptors |
| Dopamine D2 | >100 nM | High for 5-HT2A | |
| α1-Adrenergic | >100 nM | High for 5-HT2A | |
| This compound | 5-HT2 | High Affinity (qualitative) | Potent 5-HT2 antagonist |
| α1-Adrenergic | Weak Affinity (qualitative) | Weak α1-blocker |
Preclinical Efficacy: A Comparative Overview
The preclinical evaluation of MDL 100,907 has primarily focused on its potential as an atypical antipsychotic, while this compound's efficacy has been assessed in models of hypertension.
MDL 100,907: Antipsychotic Potential
MDL 100,907 has demonstrated a profile consistent with atypical antipsychotics in several preclinical models:
-
Inhibition of Amphetamine-Induced Hyperlocomotion: A standard model for screening antipsychotic efficacy, MDL 100,907 effectively blocks hyperlocomotion induced by amphetamine in rodents. This effect is attributed to its potent 5-HT2A receptor antagonism.
-
Antagonism of DOI-Induced Head-Twitch Response: The head-twitch response in rodents is a classic behavioral marker of 5-HT2A receptor activation. MDL 100,907 potently inhibits head twitches induced by the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine).
This compound: Antihypertensive Effects
Preclinical studies with this compound have focused on its cardiovascular effects:
-
Reduction of Blood Pressure in Spontaneously Hypertensive Rats (SHR): this compound has been shown to dose-dependently lower blood pressure in SHR, a widely used animal model of human essential hypertension.
-
Inhibition of Serotonin-Induced Vasoconstriction: In isolated rat thoracic aorta, this compound effectively inhibits contractions induced by serotonin, demonstrating its antagonistic effect on vascular 5-HT2 receptors.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Radioligand Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to the receptor.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., MDL 100,907 or this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Amphetamine-Induced Hyperlocomotion
-
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to reverse amphetamine-induced hyperactivity.
-
Methodology:
-
Apparatus: Rodents are placed in an open-field arena equipped with infrared beams to automatically track locomotor activity.
-
Habituation: Animals are allowed to acclimate to the test environment for a set period.
-
Drug Administration: The test compound (e.g., MDL 100,907) or vehicle is administered, followed by an injection of amphetamine.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated control group to determine the extent of inhibition of amphetamine-induced hyperactivity.
-
DOI-Induced Head-Twitch Response
-
Objective: To evaluate the in vivo 5-HT2A receptor antagonist activity of a compound.
-
Methodology:
-
Drug Administration: The test compound (e.g., MDL 100,907) or vehicle is administered to rodents, followed by an injection of the 5-HT2A agonist DOI.
-
Observation: The animals are observed for a defined period, and the number of head twitches (rapid, side-to-side head movements) is manually counted by a trained observer or automatically recorded using specialized equipment.
-
Analysis: The number of head twitches in the drug-treated group is compared to the vehicle-treated control group to determine the antagonist effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these antagonists and a typical experimental workflow for their evaluation.
Conclusion
MDL 100,907 stands out as a highly selective and potent 5-HT2A receptor antagonist with a well-documented preclinical profile supporting its potential as an atypical antipsychotic. Its utility as a research tool is underscored by its high affinity and selectivity. This compound, while also a potent 5-HT2 antagonist, possesses a broader pharmacological profile with additional weak α1-adrenergic blocking activity, which is consistent with its development as an antihypertensive agent.
The lack of publicly available, detailed quantitative binding data for this compound makes a direct, side-by-side comparison of potency and selectivity with MDL 100,907 challenging. However, the existing preclinical efficacy data clearly delineate their primary areas of therapeutic investigation: neuropsychiatric disorders for MDL 100,907 and cardiovascular disease for this compound. Further research, particularly head-to-head in vitro and in vivo studies, would be necessary to provide a more definitive comparative assessment of these two 5-HT2 receptor antagonists.
References
- 1. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Selectivity of Irindalone for the 5-HT2A Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Irindalone's selectivity for the serotonin 2A (5-HT2A) receptor against two well-characterized 5-HT2A antagonists: Pimavanserin and Ketanserin. Due to the limited availability of specific quantitative binding data for this compound in the public domain, this guide leverages qualitative descriptions from existing literature and contrasts them with the extensive quantitative data available for the comparator compounds. Detailed experimental protocols for the key assays used in receptor selectivity profiling are also provided, alongside visualizations of the relevant signaling pathway and experimental workflow.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a drug for its intended target is a critical determinant of its therapeutic efficacy and side-effect profile. For a 5-HT2A receptor antagonist, high affinity for the 5-HT2A receptor and significantly lower affinity for other receptors, particularly other serotonin receptor subtypes (e.g., 5-HT2C) and off-target receptors (e.g., adrenergic, histaminergic, dopaminergic), is highly desirable.
Based on available literature, this compound (also known as Lu 21-098) is described as a novel 5-HT2 antagonist with a pharmacological profile similar to Ketanserin. It is reported to have a high affinity for 5-HT2 receptors and an approximately 10-fold lower affinity for α1-adrenoceptors.[1] One study also indicated that this compound has a more pronounced serotonin antagonistic effect than Ketanserin in functional assays on rat thoracic aorta.[2]
The following table summarizes the available binding affinity data for this compound, Pimavanserin, and Ketanserin. The data for Pimavanserin and Ketanserin are presented as Ki (nM) values, where a lower value indicates higher binding affinity.
| Receptor | This compound (Lu 21-098) Ki (nM) | Pimavanserin Ki (nM) | Ketanserin Ki (nM) |
| 5-HT2A | High Affinity (Specific value not publicly available) | 0.087 | 2-3 |
| 5-HT2C | Data not available | 0.44 | 28 (rodent), 130 (primate) |
| α1-Adrenergic | ~10-fold lower affinity than for 5-HT2 | No appreciable affinity | ~40 |
| H1-Histamine | Data not available | No appreciable affinity | 2 |
| Dopamine D2 | Data not available | No appreciable affinity | ~500 |
| 5-HT2B | Data not available | No appreciable affinity | Data not available |
| Sigma 1 | Data not available | 120 | Data not available |
Note: The Ki values for comparator compounds are compiled from multiple sources and may vary depending on the experimental conditions.
Experimental Protocols
The determination of a compound's receptor selectivity profile relies on a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor and a panel of other receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT2A receptor (or other receptors of interest).
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
Test compound (this compound) and comparator compounds (Pimavanserin, Ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, a mixture of the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a filter plate, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Calcium Flux Assay
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist at the receptor. For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium levels. A calcium flux assay can measure this response.
Objective: To assess the functional antagonist activity of a test compound at the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
Test compound (this compound) and a known antagonist as a positive control (e.g., Ketanserin).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Cells are seeded in a 96-well black-walled, clear-bottom plate and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye, which will fluoresce upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or a vehicle control.
-
Agonist Stimulation: A known 5-HT2A agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured.
-
Data Analysis: An antagonist will inhibit the agonist-induced increase in fluorescence in a concentration-dependent manner. The IC50 value for the antagonist can be determined from the dose-response curve.
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Experimental Workflow for Receptor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a compound for the 5-HT2A receptor.
References
Irindalone's Potency as a 5-HT2A Receptor Antagonist: A Comparative Analysis with Other Indanone Derivatives
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology, the indanone scaffold has emerged as a versatile backbone for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the potency of Irindalone, a notable indanone derivative, relative to other compounds sharing this chemical motif, with a particular focus on their activity at the 5-HT2A serotonin receptor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to this compound and Indanone Derivatives
This compound is a potent serotonin 5-HT2 receptor antagonist that also exhibits a lower affinity for α1-adrenoceptors.[1] The indanone core is a privileged structure in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. These derivatives have been investigated for their potential in treating a range of conditions, including Alzheimer's disease, through mechanisms such as acetylcholinesterase inhibition, and as negative allosteric modulators of the 5-HT2A receptor.[2][3]
Comparative Potency at the 5-HT2A Receptor
The primary mechanism of action for this compound relevant to this guide is its antagonism of the 5-HT2A receptor. To provide a clear comparison of its potency, this section presents available quantitative data for this compound and other pertinent indanone derivatives.
| Compound | Target Receptor | Potency (pA2) | Test System | Reference |
| This compound | 5-HT2 | 8.87 | Isolated rat thoracic aorta | [4] |
| Ketanserin | 5-HT2 | 8.56 | Isolated rat thoracic aorta | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following is a detailed description of the methodology used in the key comparative study.
Functional Antagonism Assay in Isolated Rat Thoracic Aorta
This experiment was conducted to determine and compare the potency of this compound and Ketanserin as antagonists of serotonin-induced vascular smooth muscle contraction.
Tissue Preparation:
-
Thoracic aortas were isolated from male Wistar rats.
-
The aortas were cleaned of adhering connective tissue and cut into rings of 3-4 mm in width.
-
The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
The tissue was allowed to equilibrate for 60-90 minutes under a resting tension of 2g.
Experimental Procedure:
-
Cumulative concentration-response curves to serotonin (5-HT) were obtained to establish a baseline contractile response.
-
The aortic rings were then incubated with various concentrations of either this compound or Ketanserin for a predetermined period.
-
Following incubation with the antagonist, a second cumulative concentration-response curve to serotonin was generated.
-
The rightward shift in the serotonin concentration-response curve caused by the antagonist was used to calculate the pA2 value using the Schild equation.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT2A receptor signaling and this compound's antagonistic action.
Caption: Workflow for determining antagonist potency (pA2 value).
Conclusion
The available data indicates that this compound is a highly potent 5-HT2 receptor antagonist, demonstrating greater potency than Ketanserin in functional assays. The indanone scaffold continues to be a valuable starting point for the design of novel therapeutics targeting the serotonergic system and other neurological pathways. Further research is warranted to fully elucidate the comparative potency of a wider range of indanone derivatives at the 5-HT2A receptor to guide future drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 4. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Irindalone's Antihypertensive Effect in Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Irindalone, a serotonin 5-HT2 receptor antagonist, and its potential as an antihypertensive agent. The document summarizes available preclinical data, compares its potency with the established alternative, Ketanserin, and details the experimental protocols relevant to its evaluation.
Comparative Efficacy of this compound and Alternatives
While in-vivo quantitative data on the blood pressure-lowering effects of this compound in experimental hypertension models remains limited in publicly accessible literature, in-vitro studies provide valuable insights into its potency relative to other 5-HT2 receptor antagonists.
Table 1: Comparative Potency of this compound and Ketanserin
| Drug | Metric | Value | Experimental Model | Finding |
| This compound | Potency in inhibiting serotonin-induced contractions | More potent than Ketanserin | Isolated rat thoracic aorta | Demonstrated a more pronounced serotonin antagonistic effect.[1] |
| Ketanserin | Blood Pressure Reduction | Dose-dependent decrease | Conscious spontaneously hypertensive rats (SHR) | Intravenous administration of 3 mg/kg decreased blood pressure.[2] Long-term oral administration of 10 mg/kg/day also significantly decreased blood pressure.[3] |
| Blood Pressure Variability (BPV) Reduction | Significant decrease | Conscious spontaneously hypertensive rats (SHR) | Both intravenous (3 mg/kg) and long-term oral (10 mg/kg/day) administration reduced BPV.[3][4] | |
| Baroreflex Sensitivity (BRS) Enhancement | Significant enhancement | Conscious spontaneously hypertensive rats (SHR) | Long-term oral administration of 10 mg/kg/day improved impaired arterial baroreflex function. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the blockade of serotonin 5-HT2A receptors. In vascular smooth muscle cells, activation of the 5-HT2A receptor by serotonin is linked to vasoconstriction and cellular proliferation. The signaling cascade involves the Gq/G11 protein-coupled pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Activation of the 5-HT2A receptor can also stimulate the JAK/STAT and MAPK pathways, contributing to cellular proliferation. This compound, by blocking the 5-HT2A receptor, is expected to inhibit these downstream signaling events, leading to vasodilation and a reduction in blood pressure.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of antihypertensive agents like this compound.
Induction of Hypertension in Rats (L-NAME Model)
This protocol describes the induction of hypertension in rats using Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.
-
Animal Selection: Male Wistar rats (200-250g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Hypertension Induction: L-NAME is dissolved in the drinking water at a concentration of 40 mg/kg/day. This administration is continued for a period of four weeks to establish hypertension.
-
Blood Pressure Monitoring: Systolic blood pressure is monitored weekly using the tail-cuff method to confirm the development of hypertension.
-
Experimental Groups: Rats are typically divided into a normotensive control group (receiving regular drinking water), a hypertensive control group (receiving L-NAME), and treatment groups (receiving L-NAME and the test compound).
Measurement of Blood Pressure in Conscious Rats (Tail-Cuff Method)
The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.
-
Acclimatization: Rats are acclimated to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
-
Procedure:
-
The rat is placed in a restrainer.
-
A cuff with a pneumatic pulse sensor is placed around the base of the rat's tail.
-
The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
-
Data Acquisition: Multiple readings are taken for each animal, and the average is calculated to determine the systolic blood pressure.
-
Validation: This method has been shown to correlate well with direct intra-arterial blood pressure measurements.
Conclusion
The available in-vitro data suggests that this compound is a potent 5-HT2 receptor antagonist, potentially more so than Ketanserin. However, a comprehensive statistical validation of its antihypertensive effects requires in-vivo studies in established experimental models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or the L-NAME-induced hypertensive rat model. The experimental protocols outlined in this guide provide a framework for conducting such preclinical evaluations. Further research is warranted to quantify the dose-dependent effects of this compound on blood pressure, blood pressure variability, and end-organ damage to fully assess its therapeutic potential in comparison to existing antihypertensive agents.
References
- 1. Comparison of the effect of this compound, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin stabilizes blood pressure in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of low-dose ketanserin on blood pressure variability, baroreflex sensitivity and end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Irindalone Against Novel 5-HT2A Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of Irindalone and a selection of novel 5-HT2A receptor antagonists: Pimavanserin, Nelotanserin, and Volinanserin. The data presented is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutics targeting the serotonin 2A receptor.
Introduction to 5-HT2A Receptor Antagonism
The serotonin 2A (5-HT2A) receptor, a Gq/11 protein-coupled receptor, is a key target in the treatment of various neuropsychiatric disorders. Antagonism of this receptor is a well-established mechanism for atypical antipsychotics and is being explored for a range of other conditions, including sleep disorders and anxiety. This guide benchmarks the discontinued compound this compound against three novel 5-HT2A antagonists to provide a comparative perspective on their in vitro pharmacological properties.
Comparative Analysis of 5-HT2A Antagonists
The following tables summarize the available quantitative data for this compound and the selected novel 5-HT2A antagonists.
Table 1: Receptor Binding Affinity Profile
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Other Notable Affinities (Ki > 300 nM unless stated) |
| This compound | Data not available | Data not available | Weak α1-adrenergic blocking activity |
| Pimavanserin | 0.087 | 0.44 | Low affinity for sigma 1 receptors (Ki = 120 nM) |
| Nelotanserin | Low nanomolar potency | ~30-fold lower affinity than 5-HT2A | ~5000-fold lower affinity for 5-HT2B than 5-HT2A[1][2] |
| Volinanserin (M100907) | 0.36 | >100 nM | >300-fold selectivity over 5-HT1c, α1, and D2 receptors |
Table 2: Functional Activity Profile
| Compound | Primary Functional Activity at 5-HT2A Receptor |
| This compound | Antagonist |
| Pimavanserin | Inverse Agonist / Antagonist |
| Nelotanserin | Inverse Agonist |
| Volinanserin (M100907) | Antagonist |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a general experimental workflow for antagonist screening.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT2A Antagonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize the 5-HT2A antagonists discussed in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes (containing the 5-HT2A receptor) are incubated with a specific radioligand (e.g., [3H]ketanserin) at a fixed concentration (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (the antagonist being benchmarked) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., unlabeled ketanserin).
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay is used to determine whether a compound acts as an antagonist or an inverse agonist at the Gq-coupled 5-HT2A receptor.
-
Cell Preparation and Labeling:
-
Cells expressing the 5-HT2A receptor are plated in multi-well plates.
-
The cells are typically incubated overnight with a radiolabeled precursor, such as myo-[3H]inositol, which is incorporated into the cell membrane phospholipids (e.g., PIP2).
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated myo-[3H]inositol.
-
To measure antagonism, cells are pre-incubated with various concentrations of the test compound before stimulation with a known 5-HT2A agonist (e.g., serotonin).
-
To measure inverse agonism, cells are incubated with the test compound alone to see if it reduces the basal (constitutive) level of IP production.
-
The incubation is performed in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is stopped by the addition of a strong acid (e.g., perchloric acid).
-
The radiolabeled inositol phosphates are then separated from other cellular components, typically using anion-exchange chromatography.
-
The amount of radioactivity in the inositol phosphate fraction is quantified by scintillation counting.
-
-
Data Analysis:
-
For antagonism, the concentration of the test compound that inhibits 50% of the agonist-stimulated IP accumulation (IC50) is calculated.
-
For inverse agonism, the concentration that produces 50% of the maximal reduction in basal IP accumulation (EC50) is determined.
-
Conclusion
This guide provides a comparative overview of this compound and three novel 5-HT2A antagonists. Pimavanserin and Volinanserin exhibit high, sub-nanomolar affinity for the 5-HT2A receptor, while Nelotanserin demonstrates low nanomolar potency. All three novel compounds show high selectivity over other serotonin receptor subtypes and other neurotransmitter receptors. While quantitative binding data for the discontinued compound this compound is scarce, historical reports suggest it is a potent 5-HT2 antagonist. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers working in this therapeutic area.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Irindalone
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of Irindalone, a substance used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The following protocols are based on established best practices for the management of hazardous pharmaceutical waste in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
II. Disposal of Unused or Waste this compound
Unused, expired, or contaminated this compound is classified as hazardous chemical waste and must be disposed of following established protocols for such materials.[1][2][3]
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal hazardous waste regulations for any specific requirements.[2][4]
-
Package for Disposal:
-
Ensure the waste this compound is in a clearly labeled, sealed, and non-reactive container.
-
The label must include the chemical name "this compound," the CAS number (if available), and all relevant hazard symbols (e.g., "Hazardous Waste").
-
-
Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
This compound waste should be sent to an approved waste disposal plant, which may include controlled incineration with flue gas scrubbing or other approved chemical destruction methods.
-
Under no circumstances should this compound be disposed of in the regular trash or down the drain.
III. Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must be properly decontaminated to remove any chemical residue before disposal.
Container Decontamination Procedure:
-
Triple Rinse: Thoroughly rinse the container with a suitable solvent at least three times. The first rinsate must be collected and disposed of as hazardous waste.
-
Puncture or Deface: After decontamination, render the container unusable by puncturing it or defacing the label to prevent reuse.
-
Final Disposal: The decontaminated container can then be disposed of in accordance with local regulations, which may include recycling or disposal in a sanitary landfill.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Package: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report: Report the spill to your institution's EHS department.
V. Experimental Protocols and Data Presentation
Summary of this compound Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C24H29FN4O |
| Molecular Weight | 408.5 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available; likely soluble in organic solvents. |
Note: This data is based on available chemical information and may not be exhaustive.
VI. Visualized Workflows and Relationships
This compound Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Logical Relationship for Safe Chemical Handling
Caption: Interrelationship of practices and outcomes for safe laboratory chemical handling.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Irindalone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Irindalone, a potent and selective serotonin 5-HT2A receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This guide offers procedural, step-by-step instructions to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal plans.
Essential Safety Precautions and Personal Protective Equipment
This compound is a bioactive compound that requires careful handling to prevent accidental exposure. The following personal protective equipment is mandatory when working with this compound in a laboratory setting.
| Protective Equipment | Specifications and Remarks |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn. |
| Respiratory Protection | A NIOSH-approved P2 particulate filter respirator is recommended, especially when handling the powdered form of this compound or when there is a potential for aerosol generation. |
| Protective Clothing | A buttoned lab coat is required. Consider a chemically resistant apron and sleeves for procedures with a high risk of splashing. |
Operational Plan: Step-by-Step Handling of this compound
Proper handling of this compound is crucial to maintain its stability and prevent contamination. The following protocols provide a detailed methodology for its use in experimental settings.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container and that the product matches the order specifications.
-
Storage: this compound should be stored in a tightly sealed container in a freezer at -20°C.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
Preparation of Solutions
This compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Pre-use Check: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation.
-
Weighing: Weigh the required amount of powdered this compound in a chemical fume hood.
-
Dissolving: In the fume hood, add the appropriate volume of DMSO to the weighed this compound. Gently vortex or sonicate until the compound is fully dissolved.
Experimental Use
-
Containment: All procedures involving this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure and contamination.
-
Avoidance of Aerosols: Take care to avoid the generation of dust or aerosols during handling.
-
Cross-Contamination: Use dedicated equipment (e.g., spatulas, weighing boats, pipette tips) when handling this compound to prevent cross-contamination of other experiments.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated personal protective equipment (gloves, disposable lab coats), weighing papers, and pipette tips should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
This compound's Mechanism of Action: Serotonin 5-HT2A Receptor Antagonism
This compound functions as a selective antagonist of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The binding of this compound to this receptor blocks the downstream signaling cascade typically initiated by serotonin (5-hydroxytryptamine, 5-HT).
This compound blocks the 5-HT2A receptor, preventing downstream signaling.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for incorporating this compound into a laboratory experiment, from initial preparation to final waste disposal.
Workflow for this compound from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
